SH-42
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-16(14-28-15-26)21-7-8-22-20-6-5-18-13-19(29-17(2)27)9-11-24(18,3)23(20)10-12-25(21,22)4/h6,15-16,18-19,21-23H,5,7-14H2,1-4H3/t16-,18+,19+,21-,22+,23+,24+,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSGAXSBKXUQKY-PUCUFLQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC=O)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SH-42
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available research data on SH-42. All information is for research and informational purposes only.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). Its primary mechanism of action involves the targeted disruption of the terminal step in the Bloch pathway of cholesterol biosynthesis. This inhibition leads to the accumulation of the endogenous sterol, desmosterol. The elevated levels of desmosterol result in the selective activation of the Liver X Receptor α (LXRα), a key nuclear receptor that governs lipid metabolism and inflammatory signaling. This targeted activation of LXRα by an endogenous ligand confers the therapeutic effects of this compound, including significant anti-inflammatory and pro-resolving properties, without inducing the hyperlipidemic side effects associated with synthetic LXR agonists.
Core Mechanism of Action: DHCR24 Inhibition
The central mechanism of this compound is its high-affinity binding to and inhibition of 24-dehydrocholesterol reductase (DHCR24). DHCR24 is an FAD-dependent oxidoreductase located in the endoplasmic reticulum membrane that catalyzes the reduction of the C24-25 double bond of desmosterol to synthesize cholesterol.[1][2] By blocking this enzymatic step, this compound effectively halts the conversion of desmosterol to cholesterol, leading to a significant and measurable accumulation of desmosterol within cells and in circulation.[3]
Signaling Pathway: Desmosterol-Mediated LXRα Activation
The pharmacological activity of this compound is primarily driven by the downstream signaling consequences of desmosterol accumulation. Desmosterol is a known endogenous agonist of the Liver X Receptor (LXR), with a preferential effect on the LXRα isoform.[4]
-
Inhibition of DHCR24: this compound selectively inhibits DHCR24.[1]
-
Accumulation of Desmosterol: This enzymatic block leads to a buildup of the substrate, desmosterol.[3]
-
Selective LXRα Activation: Accumulated desmosterol binds to and activates LXRα.[5]
-
Transcriptional Regulation: Activated LXRα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This modulates the transcription of genes involved in:
-
Reverse Cholesterol Transport: Upregulation of genes like ABCA1 and ABCG1.
-
Inflammation: Suppression of pro-inflammatory gene expression in macrophages.[6]
-
Fatty Acid Metabolism: Unlike synthetic LXR agonists, desmosterol-mediated activation does not appear to strongly induce lipogenic genes like SREBP-1c, thus avoiding hypertriglyceridemia.
-
-
Downstream Cellular Effects: The transcriptional changes result in reduced inflammation, enhanced resolution of inflammation, and amelioration of hepatic steatosis in preclinical models.[7] There is also evidence suggesting modulation of the AKT/mTOR signaling pathways.[7]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity based on available preclinical data.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Source(s) |
|---|---|---|---|
| IC₅₀ | Human DHCR24 | 4 nM | [8] |
| Human DHCR24 | < 10 nM | [9] |
| | Human DHCR24 | 42 nM |[1] |
Note: The variation in reported IC₅₀ values may be attributable to different assay conditions (e.g., cellular vs. enzymatic assays).
Table 2: In Vivo Pharmacodynamic Effects in Mice
| Parameter | Matrix | Fold Change/Effect | Treatment Details | Source(s) |
|---|---|---|---|---|
| Desmosterol Levels | Liver | ~137-fold increase | APOE*3-Leiden.CETP mice, 6 weeks treatment | [3] |
| Plasma | ~9.7-fold increase | APOE*3-Leiden.CETP mice, 6 weeks treatment | [3] | |
| Plasma ALT/AST | Plasma | No acute changes | 500 μg injection, once daily for 5 days | [1] |
| Hepatic Lipids | Liver | Reduced | APOE*3-Leiden.CETP mice | [3] |
| Circulating Monocytes | Blood | Reduced | LDL receptor knockout mice |[3] |
Experimental Protocols
In Vitro DHCR24 Enzyme Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on DHCR24.
-
Objective: To quantify the inhibition of desmosterol to cholesterol conversion by this compound.
-
Methodology:
-
Enzyme Source: Utilize purified recombinant human DHCR24 or protein extracts from cells overexpressing DHCR24 (e.g., Ad-CMV-DHCR24-infected HepG2 cells).[10]
-
Reaction Mixture: Prepare a reaction buffer containing the DHCR24 enzyme source, the substrate desmosterol, and necessary cofactors (e.g., NADPH, FAD, DTT, EDTA).[10]
-
Inhibitor Addition: Add this compound at various concentrations (e.g., in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic conversion.
-
Reaction Termination & Lipid Extraction: Stop the reaction and extract the sterols using a solvent system like a modified Bligh and Dyer method or cyclohexane extraction.[3]
-
Quantification: Analyze the extracted sterols using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][10] Quantify the peak areas corresponding to desmosterol and cholesterol.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition percentage against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay in HL-60 Cells
This protocol describes the assessment of this compound's cytotoxicity in the human promyelocytic leukemia cell line HL-60.
-
Objective: To determine if this compound exhibits cytotoxic effects on HL-60 cells.
-
Methodology:
-
Cell Plating: Seed HL-60 cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL) in culture medium.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include wells for vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Quantification of Desmosterol in Mouse Plasma and Liver
This protocol details the procedure for measuring the pharmacodynamic effect of this compound in vivo.
-
Objective: To quantify the change in desmosterol and cholesterol levels in mice following this compound administration.
-
Methodology:
-
Animal Dosing: Administer this compound or vehicle control to mice (e.g., APOE*3-Leiden.CETP mice) via a specified route (e.g., intraperitoneal injection) and schedule.[5]
-
Sample Collection: At the end of the treatment period, collect blood to prepare plasma and harvest liver tissue. Snap-freeze samples in liquid nitrogen and store at -80°C.
-
Sample Preparation (Saponification & Extraction):
-
For plasma, add an internal standard (e.g., D6-desmosterol) and an alkaline solution (e.g., KOH) and heat to saponify the lipids.[7]
-
For liver, homogenize the tissue, add internal standard, and perform saponification.
-
Extract the non-saponifiable lipids (sterols) into an organic solvent like hexane or cyclohexane.[7]
-
-
Derivatization: Evaporate the solvent and derivatize the sterols (e.g., using BSTFA) to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable temperature program to separate the sterols on a capillary column.[12] Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions for desmosterol, cholesterol, and the internal standard.
-
Data Analysis: Construct a standard curve to calculate the concentration of desmosterol and cholesterol in the samples. Normalize the results to plasma volume or liver tissue weight.
-
Conclusion
This compound operates through a well-defined and elegant mechanism of action. By selectively inhibiting DHCR24, it leverages the accumulation of the endogenous metabolite desmosterol to selectively activate LXRα. This approach offers a promising therapeutic strategy for inflammatory and metabolic diseases, potentially circumventing the adverse effects associated with direct, synthetic LXR agonists. The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound and other DHCR24 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation | EMBO Molecular Medicine [link.springer.com]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of SH-42, a Potent DHCR24 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SH-42 is a potent and selective inhibitor of 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. By inhibiting DHCR24, this compound leads to the accumulation of desmosterol, a precursor to cholesterol, which has shown therapeutic potential in various disease models. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including generalized experimental protocols, data presentation, and visualization of its mechanism of action. While the specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, this guide consolidates the available information to provide a practical resource for researchers in the field.
Introduction
The enzyme Δ24-dehydrocholesterol reductase (DHCR24) plays a crucial role in the final step of cholesterol biosynthesis, catalyzing the reduction of the Δ24-double bond in the side chain of cholesterol precursors. Inhibition of DHCR24 and the subsequent accumulation of desmosterol have been identified as a promising therapeutic strategy for a range of conditions, including hepatitis C infections, certain cancers, and atherosclerosis.[1] this compound, also referred to as compound 27 in the primary literature, has emerged as a highly potent, selective, and non-toxic inhibitor of human DHCR24.[1] In preclinical studies, administration of this compound to mice resulted in a significant increase in plasma desmosterol levels, highlighting its in vivo activity.[1] This guide aims to provide a detailed technical overview of the synthesis and purification of this important research compound.
Physicochemical Properties and Biological Activity of this compound
A summary of the key quantitative data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| Target | Human Δ24-dehydrocholesterol reductase (DHCR24) | [1] |
| IC50 | 42 nM | [2] |
| Molecular Formula | C39H59NO4 | Inferred from structural analogues |
| In Vivo Effect | Significant increase in plasma desmosterol levels in mice | [1] |
| Cytotoxicity | Not cytotoxic in tested cell lines | [3] |
Synthesis of this compound
While the explicit, step-by-step synthesis protocol for this compound is not detailed in the publicly accessible literature, the primary research by Müller et al. (2017) indicates that this compound is a diester derivative of a steroidal 3,22-diol, developed from a lathosterol-derived amide scaffold.[1] The following is a generalized synthetic protocol based on the synthesis of structurally related steroidal compounds and DHCR24 inhibitors.
General Synthetic Strategy
The synthesis of this compound likely involves a multi-step process starting from a commercially available steroid precursor. The core of the strategy is the modification of the steroid side chain to introduce the desired diol functionality, followed by esterification to yield the final compound.
Generalized Experimental Protocol
Step 1: Functionalization of the Steroid Side Chain
A suitable steroid starting material, such as a derivative of lithocholic acid or a similar C24 steroid, would likely undergo a series of reactions to introduce a hydroxyl group at the C-22 position. This could involve:
-
Oxidation: Oxidation of the C-24 carboxylic acid to an activated species (e.g., acid chloride or mixed anhydride).
-
Chain Extension: Reaction with a suitable nucleophile to extend the side chain.
-
Reduction: Stereoselective reduction of a carbonyl group to introduce the C-22 hydroxyl group.
Step 2: Esterification of the Diol
The resulting steroidal 3,22-diol would then be esterified at both hydroxyl groups.
-
The diol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
An excess of the appropriate acyl chloride or anhydride, along with a base (e.g., triethylamine, pyridine), is added to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Purification of this compound
The crude this compound product requires purification to remove unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is typically employed for small molecule steroidal compounds.
Generalized Purification Protocol
-
Flash Column Chromatography: The crude product is first purified by flash column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate, is used to separate the components. The fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>98%), reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent, is used for elution.
-
Detection: The eluting compounds are monitored by UV detection at an appropriate wavelength.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
-
Lyophilization: The purified fractions from HPLC are combined, and the solvent is removed by lyophilization to yield the final product as a solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
HPLC Analysis: Analytical HPLC is used to determine the purity of the final compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting the DHCR24 enzyme. This inhibition blocks the conversion of desmosterol to cholesterol, leading to an accumulation of desmosterol. Desmosterol then acts as an agonist for the Liver X Receptor (LXR).
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a valuable research tool for studying the biological roles of DHCR24 and the therapeutic potential of its inhibition. While a detailed, publicly available synthesis protocol is elusive, this guide provides a comprehensive overview based on the available scientific literature. The generalized protocols for synthesis and purification, coupled with the presented data and pathway diagrams, offer a solid foundation for researchers aiming to work with this potent DHCR24 inhibitor. Further investigation into the primary literature is recommended for any researcher intending to synthesize this compound.
References
SH-42 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification and subsequent validation of a drug's molecular target are foundational to modern therapeutic development.[1][2] This process ensures that a compound's biological activity is mediated through a specific, disease-relevant mechanism, thereby increasing the probability of success in clinical trials and providing a clear path for lead optimization.[3] This technical guide provides an in-depth overview of a comprehensive workflow for the identification and validation of the molecular target for a hypothetical anti-cancer compound, SH-42. We present detailed experimental protocols, structured data, and logical diagrams to illustrate a robust strategy, from initial hit discovery to definitive target validation.
Introduction: The Imperative of Target Identification
Target-based drug discovery remains a cornerstone of pharmaceutical research.[2] It begins with identifying a biological entity, typically a protein or nucleic acid, whose activity can be modulated by a therapeutic agent to achieve a desired effect.[2] The process can be broadly divided into two critical phases:
-
Target Identification : Pinpointing the specific molecular target or targets with which a small molecule interacts to produce a given phenotype.[4] This is especially crucial for compounds discovered through phenotypic screening, where the mechanism of action is initially unknown.[2][5]
-
Target Validation : Rigorously demonstrating that modulating this identified target is directly responsible for the therapeutic effect and is relevant to the disease pathophysiology.[1][3][4]
This guide uses the hypothetical compound this compound, identified in a phenotypic screen for its potent anti-proliferative effects in colorectal cancer cell lines, as a case study to illustrate these processes.
Hypothetical Target Identification Workflow for this compound
Following its discovery in a phenotypic screen, the primary objective is to elucidate the molecular target of this compound. A common and effective strategy involves affinity-based proteomics. This approach uses the compound itself as a "bait" to capture its binding partners from a complex cellular mixture.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This protocol details the steps to identify proteins that directly bind to this compound from a cell lysate.
-
Probe Synthesis : Chemically synthesize an analog of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxyl group) suitable for covalent attachment to activated agarose beads.
-
Cell Culture and Lysis :
-
Culture colorectal cancer cells (e.g., HCT116) to ~80-90% confluency.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the total cell lysate.
-
-
Affinity Pulldown :
-
Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate an equivalent amount of lysate with unconjugated beads.
-
A second control can involve co-incubation with an excess of free this compound to compete for binding.
-
-
Washing and Elution :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Mass Spectrometry :
-
Run the eluted proteins a short distance into an SDS-PAGE gel and stain with Coomassie Blue.
-
Excise the entire protein band, perform in-gel trypsin digestion.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify proteins using a database search (e.g., Mascot or Sequest) against a human protein database. Proteins significantly enriched in the this compound pulldown compared to the control are considered putative targets.
-
For this case study, let us assume this workflow identifies "Kinase X," a member of the Mitogen-Activated Protein Kinase (MAPK) family, as the primary binding partner of this compound.
Target Validation: Confirming "Kinase X" as the Mediator of this compound's Effects
Identifying a binding partner is not sufficient; validation is required to confirm that the interaction with Kinase X is responsible for the anti-proliferative effects of this compound.[2][4] This involves a multi-pronged approach to build a solid case for target engagement and functional relevance.
Direct Target Engagement in Cells
First, we must confirm that this compound binds to Kinase X in a physiological cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[6][7][8]
-
Cell Treatment : Treat intact HCT116 cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.
-
Heat Challenge :
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis :
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase X remaining at each temperature point using Western blotting.[6]
-
A positive result is a shift in the melting curve to a higher temperature for the this compound-treated samples, indicating stabilization.
-
| Treatment | Melting Temperature (Tₘ) of Kinase X |
| Vehicle (DMSO) | 52.1 °C |
| This compound (10 µM) | 58.6 °C |
Table 1: Hypothetical CETSA data showing thermal stabilization of Kinase X by this compound.
Biochemical Activity Modulation
Next, we must determine if this compound's binding to Kinase X modulates its enzymatic activity. An in vitro kinase assay directly measures the ability of Kinase X to phosphorylate a substrate and how this is affected by this compound.[9]
-
Reagents : Recombinant human Kinase X, a specific peptide substrate for Kinase X, ATP, and this compound.[10]
-
Reaction Setup :
-
In a 96-well plate, serially dilute this compound in kinase buffer.
-
Add recombinant Kinase X and its peptide substrate to each well.
-
Initiate the kinase reaction by adding a defined concentration of ATP (e.g., near the Kₘ for Kinase X).
-
Incubate at 30°C for 60 minutes.[10]
-
-
Signal Generation :
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP.
-
-
Detection : Measure the newly synthesized ATP via a luciferase/luciferin reaction, producing a luminescent signal that is proportional to kinase activity.[9]
-
Analysis : Plot the luminescent signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
| Kinase | This compound IC₅₀ (nM) |
| Kinase X | 15.2 |
| Kinase Y (related) | 875.4 |
| Kinase Z (unrelated) | > 10,000 |
Table 2: Hypothetical IC₅₀ values demonstrating potent and selective inhibition of Kinase X by this compound.
Cellular Pathway Modulation
To link the biochemical inhibition to a cellular effect, we will investigate whether this compound treatment inhibits the Kinase X signaling pathway inside cells. The MAPK/ERK pathway is a critical signaling cascade in many cancers, often hyperactivated due to mutations.[11][12][13] Let's assume Kinase X is an upstream regulator of MEK/ERK. We can measure the phosphorylation status of a downstream substrate of Kinase X.
-
Cell Treatment : Seed HCT116 cells and allow them to attach. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity.
-
Inhibition and Stimulation : Pre-treat cells with increasing concentrations of this compound for 1-2 hours. Then, stimulate the pathway with a growth factor (e.g., EGF) for 10-15 minutes.
-
Lysis and Protein Quantification : Lyse the cells as described previously. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of MEK (p-MEK), the substrate of Kinase X.[15]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[14]
-
Strip and re-probe the membrane with antibodies for total MEK and a loading control (e.g., GAPDH) to ensure equal protein loading.[6]
-
A positive result would show a dose-dependent decrease in p-MEK levels in this compound-treated cells upon stimulation, while total MEK levels remain unchanged.
Genetic Validation
The most definitive method for target validation is to determine if genetic removal of the target protein phenocopies the effect of the compound.[16] Using CRISPR-Cas9 to knock out the gene encoding Kinase X should result in reduced cell proliferation, similar to the effect of this compound.[17]
-
gRNA Design and Cloning : Design and clone a guide RNA (gRNA) targeting a critical exon of the Kinase X gene into a Cas9-expressing vector.
-
Transfection and Selection : Transfect HCT116 cells with the CRISPR-Cas9 plasmid. Select for transfected cells (e.g., using puromycin resistance).
-
Clonal Isolation and Validation : Isolate single-cell clones and expand them. Validate the knockout of Kinase X in each clone by Sanger sequencing of the target locus and Western blot to confirm the absence of the protein.
-
Phenotypic Assay :
-
Seed wild-type (WT) HCT116 cells and confirmed Kinase X knockout (KO) cells at the same density.
-
Treat a set of WT cells with this compound.
-
Measure cell viability/proliferation (e.g., using a CellTiter-Glo® assay) after 72 hours.
-
-
Analysis : Compare the proliferation of WT cells, this compound-treated WT cells, and Kinase X KO cells. If Kinase X is the correct target, the proliferation of KO cells should be significantly reduced and similar to that of WT cells treated with this compound. Furthermore, Kinase X KO cells should show reduced sensitivity to this compound, as its target is absent.
| Cell Line / Condition | Relative Cell Viability (% of WT Control) |
| HCT116 Wild-Type (WT) | 100% |
| WT + this compound (100 nM) | 45% |
| Kinase X Knockout (KO) | 48% |
| Kinase X KO + this compound (100 nM) | 46% |
Table 3: Hypothetical viability data showing that genetic knockout of Kinase X phenocopies the anti-proliferative effect of this compound and confers resistance to the compound.
Conclusion
The systematic workflow presented in this guide provides a robust framework for moving from a phenotypic hit to a validated molecular target. Through a combination of affinity proteomics, biophysical assays of target engagement (CETSA), biochemical inhibition assays, cellular pathway analysis, and definitive genetic validation (CRISPR-Cas9), a compelling case has been built for "Kinase X" as the direct and functionally relevant target of the hypothetical compound this compound. This level of rigorous validation is essential for advancing a compound into lead optimization and further preclinical development, providing a strong mechanistic rationale for its therapeutic potential.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esmed.org [esmed.org]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. criver.com [criver.com]
SH-42 Biological Activity Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SH-42 is a potent and selective small-molecule inhibitor of 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. By inhibiting DHCR24, this compound effectively blocks the conversion of desmosterol to cholesterol, leading to the intracellular accumulation of desmosterol. This accumulation has significant downstream biological consequences, including the activation of Liver X Receptors (LXR) and modulation of critical signaling pathways implicated in cancer and inflammation, such as the Transforming Growth Factor-β (TGF-β) pathway. This guide provides a comprehensive overview of the biological activity screening of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing in-depth experimental protocols for its evaluation.
Introduction
The cholesterol biosynthesis pathway is a critical cellular process, and its intermediates serve as important signaling molecules. One such intermediate is desmosterol, the immediate precursor to cholesterol in the Bloch pathway. The enzyme DHCR24 catalyzes the final reduction of desmosterol to cholesterol. This compound has emerged as a valuable chemical probe for studying the roles of DHCR24 and desmosterol in various physiological and pathological processes. Its high potency and selectivity make it an ideal tool for investigating the therapeutic potential of DHCR24 inhibition in diseases such as cancer, metabolic disorders, and inflammatory conditions. This document serves as a technical resource for researchers interested in the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its biological effects primarily through the direct inhibition of DHCR24. This inhibition leads to a metabolic shift, characterized by a decrease in cellular cholesterol levels and a corresponding accumulation of desmosterol. Desmosterol is not merely a metabolic byproduct; it is a bioactive molecule that acts as an endogenous agonist for Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a pivotal role in regulating the transcription of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. The activation of LXR by the this compound-induced accumulation of desmosterol is a key downstream event that mediates many of the observed biological activities.
Furthermore, in the context of cancer, particularly ovarian cancer, this compound has been shown to suppress tumor progression by modulating the TGF-β signaling pathway. The precise mechanisms linking DHCR24 inhibition and desmosterol accumulation to the TGF-β pathway are an active area of investigation, but it is evident that this compound's anti-cancer effects are, at least in part, mediated through this critical signaling cascade.
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (DHCR24 Inhibition) | 42 nM | Human Δ24-dehydrocholesterol reductase | [1][2] |
| IC₅₀ (DHCR24 Inhibition) | 4.2 nM | Δ24-dehydrocholesterol reductase | [3] |
Table 1: In Vitro Inhibitory Activity of this compound
| Animal Model | Dosage & Administration | Key Findings | Reference |
| Mice | 500 μg, intraperitoneal injection, once a day for five days | Significant increase in plasma desmosterol levels. No acute changes in ALT and AST, indicating no severe acute hepatotoxicity. | [1][2] |
| Mice (Peritonitis Model) | 0.5 mg/animal per day | Increased serum levels of desmosterol. Increased levels of arachidonic acid, prostaglandin E2 (PGE2), docosahexaenoic acid (DHA), and its metabolites in peritoneal lavage fluid. | [3] |
| Ovarian Cancer Xenograft | Not specified | This compound suppressed the proliferation, migration, and invasion of ovarian cancer cells. | [4][5] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the biological activity screening of this compound.
DHCR24 Enzyme Inhibition Assay
This protocol is adapted from a general method for assessing DHCR24 inhibition.[6][7]
Objective: To determine the in vitro inhibitory activity of this compound against the DHCR24 enzyme.
Materials:
-
Recombinant human DHCR24 enzyme
-
Desmosterol (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (test compound)
-
Organic solvent (e.g., DMSO for dissolving this compound)
-
LC-MS/MS or GC-MS system for product quantification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, and the recombinant DHCR24 enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO only). Pre-incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, desmosterol.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the sterols.
-
Derivatization (for GC-MS): Evaporate the solvent and derivatize the sterol extracts to make them volatile for GC-MS analysis.
-
Quantification: Analyze the samples using LC-MS/MS or GC-MS to quantify the amount of cholesterol (product) formed.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8)
This protocol is a standard procedure for assessing the effect of this compound on cancer cell viability.[1][2][3][8][9]
Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SKOV3, ES2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the cell viability against the this compound concentration to determine the IC₅₀ value.
Transwell Migration and Invasion Assay
This protocol details the procedure to assess the effect of this compound on cancer cell migration and invasion.[4][5][10][11]
Objective: To determine if this compound can inhibit the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
-
Microscope
Procedure:
For Invasion Assay:
-
Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.
For Both Migration and Invasion Assays: 2. Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time. 3. Assay Setup: Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate. 4. Cell Seeding: Add 200 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts. 5. Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. 6. Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated/invaded cells from the upper surface of the membrane. 7. Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes. 8. Washing: Gently wash the inserts with PBS to remove excess stain. 9. Imaging and Quantification: Allow the inserts to air dry. Visualize and count the stained cells on the lower surface of the membrane using a microscope. Capture images from several random fields and quantify the number of migrated/invaded cells.
Quantification of Desmosterol in Plasma by GC-MS
This protocol provides a method for measuring the accumulation of desmosterol in plasma following this compound treatment.[12][13][14][15]
Objective: To quantify the levels of desmosterol in plasma samples from animals treated with this compound.
Materials:
-
Plasma samples
-
Internal standard (e.g., D6-desmosterol)
-
Potassium hydroxide (for saponification)
-
Hexane (for extraction)
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard (D6-desmosterol).
-
Saponification: Add potassium hydroxide solution and incubate at 70°C for 60 minutes to hydrolyze sterol esters.
-
Extraction: After cooling, add hexane and PBS, vortex, and centrifuge. Collect the upper organic phase. Repeat the extraction with hexane.
-
Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Derivatization: Add the derivatization reagent to the dried residue and heat at 60°C for 60 minutes to form trimethylsilyl (TMS) ethers of the sterols.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS). Set the GC oven temperature program to achieve separation of the sterols. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for desmosterol-TMS and the internal standard.
-
Quantification: Create a standard curve using known amounts of desmosterol. Quantify the desmosterol concentration in the plasma samples by comparing the peak area ratio of desmosterol to the internal standard against the standard curve.
Western Blot Analysis of TGF-β Signaling Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the TGF-β signaling pathway.[16][17][18][19][20]
Objective: To investigate the impact of this compound treatment on the TGF-β/Smad signaling pathway in cancer cells.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-TGF-β1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Smad2/3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as those for total Smad2/3 and a loading control (e.g., β-actin), to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of the proteins of interest to the loading control.
Visualization of Pathways and Workflows
Signaling Pathways
// Nodes SH42 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; DHCR24 [label="DHCR24", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desmosterol [label="Desmosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; LXR [label="LXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneExpression [label="Target Gene\nExpression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TGFB_Pathway [label="TGF-β Signaling\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CancerProgression [label="Cancer Cell\nProliferation, Migration,\nInvasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SH42 -> DHCR24 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; {rank=same; Desmosterol; Cholesterol} DHCR24 -> Cholesterol [label="Catalyzes conversion of", color="#202124", style=dashed, arrowhead=none]; Desmosterol -> DHCR24 [style=invis]; Desmosterol -> LXR [label="Activates", color="#34A853", fontcolor="#202124"]; LXR -> GeneExpression [label="Regulates", color="#4285F4", fontcolor="#202124"]; SH42 -> TGFB_Pathway [label="Inhibits", color="#EA4335", fontcolor="#202124"]; TGFB_Pathway -> CancerProgression [label="Promotes", color="#202124", style=dashed]; } Caption: Mechanism of action of this compound.
// Nodes Desmosterol [label="Desmosterol\n(Accumulated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LXR [label="LXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LXR_RXR [label="LXR/RXR\nHeterodimer", fillcolor="#F1F3F4", fontcolor="#202124"]; LXRE [label="LXR Response Element\n(LXRE) in DNA", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription of\nTarget Genes\n(e.g., ABCA1, ABCG1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Desmosterol -> LXR [label="Binds and Activates", color="#34A853", fontcolor="#202124"]; LXR -> LXR_RXR [color="#4285F4", fontcolor="#202124"]; RXR -> LXR_RXR [color="#4285F4", fontcolor="#202124"]; LXR_RXR -> LXRE [label="Binds to", color="#4285F4", fontcolor="#202124"]; LXRE -> Transcription [label="Initiates", color="#FBBC05", fontcolor="#202124"]; } Caption: LXR activation pathway by desmosterol.
// Nodes SH42 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TGFB1 [label="TGF-β1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFBR [label="TGF-β Receptor\n(TβRI/TβRII)", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad23 [label="Smad2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSmad23 [label="p-Smad2/3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#34A853", fontcolor="#FFFFFF"]; Smad_complex [label="Smad Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fontcolor="#5F6368"]; Gene_Transcription [label="Gene Transcription\n(EMT, Proliferation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SH42 -> TGFB1 [label="Inhibits Pathway", color="#EA4335", fontcolor="#202124", style=dashed]; TGFB1 -> TGFBR [label="Binds to", color="#4285F4", fontcolor="#202124"]; TGFBR -> Smad23 [label="Phosphorylates", color="#4285F4", fontcolor="#202124"]; Smad23 -> pSmad23 [style=invis]; pSmad23 -> Smad_complex [color="#EA4335", fontcolor="#202124"]; Smad4 -> Smad_complex [color="#34A853", fontcolor="#202124"]; Smad_complex -> Nucleus [label="Translocates to", color="#202124"]; Nucleus -> Gene_Transcription [label="Regulates", color="#202124"]; } Caption: Inhibition of TGF-β signaling by this compound.
Experimental Workflows
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Seed Cells in\n96-well Plate"]; incubate1 [label="Incubate 24h"]; treat [label="Treat with this compound\n(various concentrations)"]; incubate2 [label="Incubate for\n24-72h"]; add_cck8 [label="Add CCK-8\nReagent"]; incubate3 [label="Incubate 1-4h"]; read [label="Measure Absorbance\nat 450 nm"]; analyze [label="Analyze Data\n(Calculate IC₅₀)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_cck8; add_cck8 -> incubate3; incubate3 -> read; read -> analyze; analyze -> end; } Caption: Workflow for CCK-8 cell viability assay.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coat [label="Coat Transwell Insert\nwith Matrigel (Invasion)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; prepare_cells [label="Prepare & Pre-treat Cells\nwith this compound"]; setup [label="Set up Transwell Chamber\n(Cells in top, Chemoattractant in bottom)"]; incubate [label="Incubate 24-48h"]; remove_cells [label="Remove Non-migrated/\ninvaded Cells"]; fix_stain [label="Fix and Stain Migrated/\ninvaded Cells"]; quantify [label="Image and Quantify Cells"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> coat; coat -> prepare_cells [label="If Invasion Assay"]; start -> prepare_cells [label="If Migration Assay"]; prepare_cells -> setup; setup -> incubate; incubate -> remove_cells; remove_cells -> fix_stain; fix_stain -> quantify; quantify -> end; } Caption: Workflow for Transwell migration/invasion assay.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of DHCR24 and its substrate, desmosterol, in health and disease. Its potent and selective inhibition of DHCR24 provides a means to modulate the cholesterol biosynthesis pathway and study the downstream consequences on cellular signaling. The experimental protocols and workflows detailed in this guide offer a robust framework for the comprehensive biological activity screening of this compound. Further research into the multifaceted effects of this compound will undoubtedly contribute to a deeper understanding of fundamental cellular processes and may pave the way for novel therapeutic strategies targeting DHCR24 in a range of human diseases.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 5. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 6. benchchem.com [benchchem.com]
- 7. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect | MDPI [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 18. TGF-β Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide to the SH-42 Compound: A Novel Regulator of Cholesterol Biosynthesis and Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound SH-42 has emerged as a significant research tool and potential therapeutic lead due to its potent and selective inhibition of 24-dehydrocholesterol reductase (DHCR24), a key enzyme in the terminal stages of cholesterol biosynthesis. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It details the compound's mechanism of action, its impact on cellular signaling pathways, and presents available quantitative data in a structured format. Furthermore, this document includes detailed experimental protocols for key assays and visualizations of the relevant biological pathways to facilitate further research and development.
Discovery and Origin
The this compound compound was first described in a 2017 publication by Müller and colleagues in the European Journal of Medicinal Chemistry. It was developed as part of a systematic investigation into new chemotypes of selective and potent inhibitors for human DHCR24. The research aimed to create tools to explore the therapeutic potential of DHCR24 inhibition in various diseases, including hepatitis C, certain cancers, and atherosclerosis. This compound, a diester of a steroidal 3,22-diol, was identified as a lead candidate due to its high potency, selectivity, and lack of cytotoxicity.
Chemical Properties and Synthesis
This compound is a synthetic organic compound with the CAS number 2143952-36-5. It is a diester derivative of a steroidal diol, designed to inhibit DHCR24.
Experimental Protocols: Chemical Synthesis of this compound
While the detailed step-by-step synthesis protocol for this compound is contained within the supplementary materials of the original publication by Müller et al. (2017), which may not be publicly accessible, the general approach for the synthesis of such steroidal 3,22-diol diesters can be outlined. The synthesis would likely begin from a commercially available steroid precursor, such as cholenic acid. The process would involve several key steps, including functional group manipulations and esterification to introduce the desired side chains at the C3 and C22 positions of the steroid scaffold.
A generalized synthetic workflow is as follows:
Mechanism of Action
This compound functions as a potent and selective inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the reduction of the C24-25 double bond of desmosterol to form cholesterol.
By inhibiting DHCR24, this compound leads to the intracellular accumulation of desmosterol. Desmosterol is not merely a cholesterol precursor; it is also a signaling molecule that acts as an endogenous agonist for the Liver X Receptors (LXR), particularly LXRα.
Signaling Pathways
The accumulation of desmosterol induced by this compound triggers the activation of LXRα. LXRα is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Upon activation by desmosterol, LXRα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of LXRα activation by the this compound-induced accumulation of desmosterol include:
-
Anti-inflammatory effects: LXRα activation has been shown to suppress inflammatory responses.
-
Regulation of lipid metabolism: LXRα upregulates genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.
-
Amelioration of hepatic steatosis: Studies have shown that this compound can reduce liver fat accumulation in mouse models of non-alcoholic fatty liver disease (NAFLD).
Quantitative Data
The following tables summarize the available quantitative data for the this compound compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for DHCR24 | 42 nM | Human DHCR24 | [1] |
| Cytotoxicity | Not significantly cytotoxic | HL-60 cells | [1] |
Table 2: In Vivo Studies with this compound in Mice
| Study Parameter | Value/Observation | Animal Model | Reference | | :--- | :--- | :--- | | Dosage | 500 µ g/day for 5 days | C57BL/6 mice |[1] | | Effect on Plasma Desmosterol | Significant increase | C57BL/6 mice |[1] | | Effect on Hepatic Steatosis | Reduction in liver lipid content | APOE3-Leiden.CETP mice | | | Effect on Liver Inflammation | Reduction in inflammatory markers | APOE3-Leiden.CETP mice | |
Experimental Protocols
DHCR24 Inhibition Assay (Whole-Cell GC-MS Based)
This protocol provides a general framework for assessing the inhibition of DHCR24 in a whole-cell context using gas chromatography-mass spectrometry (GC-MS).
-
Cell Culture: Culture a suitable cell line (e.g., HL-60 or HepG2) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Lipid Extraction: After treatment, wash the cells with PBS and perform a total lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
Saponification and Derivatization: Saponify the lipid extract to release free sterols. Derivatize the sterols to make them volatile for GC-MS analysis (e.g., silylation to form trimethylsilyl ethers).
-
GC-MS Analysis: Analyze the derivatized sterol fraction by GC-MS. Use a suitable capillary column for sterol separation. Monitor for the characteristic ions of desmosterol and cholesterol.
-
Data Analysis: Quantify the peak areas for desmosterol and cholesterol. Calculate the ratio of desmosterol to cholesterol. An increase in this ratio in this compound-treated cells compared to control cells indicates inhibition of DHCR24. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LXRα Target Gene Expression Analysis (qPCR)
This protocol outlines the steps to measure the effect of this compound on the expression of LXRα target genes.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages) and treat with this compound or a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit or a standard protocol like TRIzol extraction.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for LXRα target genes (e.g., ABCA1, ABCG1), and a housekeeping gene for normalization (e.g., GAPDH). Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of DHCR24 and the downstream signaling pathways mediated by desmosterol and LXRα. Its potency and selectivity make it a promising starting point for the development of novel therapeutics for a range of diseases characterized by dysregulated lipid metabolism and inflammation. This guide provides a foundational understanding of this compound to support ongoing and future research in this exciting area.
References
SH-42: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SH-42 is a potent and selective small molecule inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. By inhibiting DHCR24, this compound induces the accumulation of the cholesterol precursor, desmosterol. This accumulation has significant pharmacodynamic consequences, primarily mediated through the activation of Liver X Receptors (LXRs), leading to promising anti-inflammatory and pro-resolving effects. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details relevant experimental protocols, and visualizes key pathways to support further research and development.
Pharmacodynamic Profile
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of DHCR24[1]. This enzyme is responsible for the conversion of desmosterol to cholesterol. Inhibition of DHCR24 by this compound leads to a significant increase in intracellular and plasma levels of desmosterol[1]. Desmosterol has been identified as an endogenous agonist of Liver X Receptors (LXRs), which are critical regulators of lipid metabolism and inflammatory responses. The subsequent activation of LXRs by elevated desmosterol levels is the primary driver of the pharmacodynamic effects of this compound.
Primary Pharmacodynamic Effects
-
Anti-inflammatory and Pro-resolving Properties: In preclinical models, this compound has demonstrated significant anti-inflammatory and pro-resolving capabilities. This is attributed to the LXR-mediated increase in the biosynthesis of polyunsaturated fatty acids (PUFAs) and specialized pro-resolving mediators.
-
Hepatic Steatosis and Inflammation Reduction: this compound treatment has been shown to reduce diet-induced hepatic steatosis and inflammation. It achieves this by preventing the activation of Kupffer cells and decreasing the infiltration of monocytes into the liver.
-
Cellular Activity: this compound is highly selective and active in cell lines such as HL-60 without demonstrating adverse cytotoxicity[1].
Quantitative Pharmacodynamic Data
| Parameter | Value | Species/System | Reference |
| IC50 (DHCR24 Inhibition) | 42 nM | Human | [1] |
Pharmacokinetic Profile
Overview
Detailed quantitative pharmacokinetic parameters for this compound, such as half-life, clearance, volume of distribution, and oral bioavailability, are not extensively documented in publicly available literature. The primary focus of existing studies has been on its pharmacodynamic effects.
In Vivo Observations
An in vivo study in mice demonstrated that a daily injection of 500 μg of this compound for five days resulted in a significant elevation of plasma desmosterol levels. Importantly, this dosing regimen did not lead to acute changes in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, suggesting no severe acute hepatotoxicity[1].
| Parameter | Observation | Species | Dosing Regimen | Reference |
| Plasma Desmosterol | Significant increase | Mice | 500 μg, injection, once a day for five days | [1] |
| Hepatotoxicity | No acute changes in ALT and AST | Mice | 500 μg, injection, once a day for five days | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: this compound inhibits DHCR24, leading to desmosterol accumulation and subsequent LXRα activation.
General Workflow for In Vivo Pharmacokinetic Study
This diagram outlines a typical workflow for assessing the pharmacokinetics of a compound like this compound in a rodent model.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies in animal models.
Experimental Protocols
DHCR24 Enzymatic Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of this compound on the DHCR24 enzyme.
Materials:
-
Recombinant human DHCR24 enzyme
-
Desmosterol (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (test compound)
-
Organic solvent (e.g., DMSO for compound dissolution)
-
LC-MS/MS system for cholesterol quantification
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant DHCR24 enzyme in a microplate.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, desmosterol.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Extract the lipids, including the product cholesterol, from the reaction mixture.
-
Analyze the amount of cholesterol produced using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Murine Pharmacodynamic Study (this compound Administration)
Objective: To assess the effect of this compound on plasma desmosterol levels in mice.
Materials:
-
This compound
-
Vehicle for injection (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)
-
Male C57BL/6 mice (or other appropriate strain)
-
Standard laboratory animal housing and care facilities
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for desmosterol quantification
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound (e.g., 500 μg per mouse) via injection (e.g., intraperitoneal or intravenous) once daily for a specified period (e.g., five days). A control group should receive the vehicle only.
-
At the end of the treatment period, collect blood samples from the mice at a defined time point post-dosing.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract sterols from the plasma samples.
-
Quantify the concentration of desmosterol in the plasma using a validated LC-MS/MS method.
-
Perform statistical analysis to compare the plasma desmosterol levels between the this compound treated group and the vehicle control group.
Conclusion
This compound is a promising pharmacologically active molecule that selectively targets DHCR24, leading to a cascade of downstream effects with potential therapeutic benefits in inflammatory and metabolic diseases. While its pharmacodynamic profile is increasingly well-characterized, a comprehensive understanding of its pharmacokinetic properties is essential for its further development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound and other DHCR24 inhibitors. Future studies should focus on elucidating the complete ADME profile of this compound to enable robust preclinical and clinical development.
References
SH-42: A Comprehensive Technical Assessment of Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SH-42 is a potent and selective inhibitor of 3β-hydroxysterol Δ24-reductase (DHCR24), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking the conversion of desmosterol to cholesterol, this compound leads to the accumulation of desmosterol, a molecule with significant biological activity, including agonism of the Liver X Receptor (LXR). This activity gives this compound potential therapeutic applications in inflammatory diseases and metabolic disorders. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from preclinical research. While a complete regulatory toxicological profile is not publicly available, this document synthesizes the existing data on cytotoxicity, in vivo safety, and the primary mechanism of action to inform further research and development.
Introduction
This compound emerged from research aimed at developing selective inhibitors of DHCR24. It was identified as a lead compound due to its high selectivity and activity.[1] The primary mechanism of action of this compound is the inhibition of DHCR24, which catalyzes the final step in cholesterol biosynthesis. This inhibition leads to the accumulation of the precursor, desmosterol. Desmosterol is a known endogenous agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[1] The therapeutic potential of this compound is largely attributed to the downstream effects of LXR activation by desmosterol.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the DHCR24 enzyme. This leads to an accumulation of desmosterol, which then acts as a ligand for the Liver X Receptor (LXR). Activated LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. This pathway is central to the anti-inflammatory and pro-resolving lipid mediator biosynthesis effects observed with this compound treatment.
Safety and Toxicity Profile
The available safety and toxicity data for this compound is derived from in vitro and in vivo preclinical studies. A summary of the key findings is presented in the tables below. It is important to note that comprehensive GLP-compliant toxicology studies, including genotoxicity, carcinogenicity, and reproductive toxicity, are not available in the public domain.
In Vitro Cytotoxicity
Initial development of this compound highlighted its selection based on a favorable cytotoxicity profile. One study notes its high selectivity and activity in the human leukemia cell line HL-60 without adverse cytotoxicity.[2] However, quantitative data such as IC50 values for cytotoxicity are not consistently reported across a wide range of cell lines.
Table 1: Summary of In Vitro Cytotoxicity Data
| Cell Line | Assay | Result | Reference |
|---|---|---|---|
| HL-60 | Not specified | No adverse cytotoxicity observed | [2] |
| SH-SY5Y | MTT Assay | A related DHCR24 inhibitor did not affect cell viability |[3] |
In Vivo Safety
In vivo studies in mice have provided initial insights into the safety profile of this compound. These studies have primarily focused on efficacy in models of inflammation and metabolic disease, with safety being a secondary but important endpoint.
Table 2: Summary of In Vivo Safety Data
| Species | Dosing Regimen | Organ System | Key Findings | Reference |
|---|---|---|---|---|
| Mouse | 0.5 mg/day, i.p. for 3 days | General | Empirically determined dose with no observed acute or long-term toxicity (up to 8 weeks). | [4] |
| Mouse | 500 µ g/day , i.p. for 5 days | Liver | No acute changes in ALT and AST levels; no severe acute hepatotoxicity observed. | [2] |
| Mouse | Not specified | Liver | In a model of NAFLD, this compound treatment decreased plasma alanine transaminase (ALT) levels. |[5] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is currently no publicly available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound.
Experimental Protocols
In Vivo Murine Peritonitis Model
This protocol was utilized to assess the anti-inflammatory effects and in vivo tolerance of this compound.
-
Animals: Male C57BL/6J mice.
-
Dosing: Mice were treated once daily via intraperitoneal (i.p.) injection with 0.5 mg of this compound for three consecutive days. This dose was empirically determined to be non-toxic in both acute and long-term (up to 8 weeks) observations.
-
Inflammation Induction: On the third day, peritonitis was induced by i.p. injection of zymosan A (zyA).
-
Endpoints: Assessment of inflammatory markers and cell populations in peritoneal lavage fluid. General health and behavior of the animals were monitored for signs of toxicity.
In Vivo Hepatotoxicity Assessment in Mice
This protocol was used to evaluate the acute effects of this compound on liver function.
-
Animals: Species not specified, presumed to be mice.
-
Dosing: Animals received a 500 µg dose of this compound via injection once daily for five days.
-
Endpoints: Plasma levels of desmosterol were measured to confirm target engagement. Liver function was assessed by measuring plasma levels of alanine transaminase (ALT) and aspartate transaminase (AST).
Discussion and Future Directions
The available data suggests that this compound is a promising therapeutic candidate with a potentially favorable safety profile. The lack of observed acute or long-term toxicity at an efficacious dose in mice is encouraging.[4] Furthermore, the absence of hepatotoxicity, and even a potential beneficial effect on liver enzymes in a disease model, supports its further investigation for metabolic disorders.[2][5]
However, the current safety assessment of this compound is far from complete. The major data gaps include:
-
Quantitative Cytotoxicity: A comprehensive panel of cytotoxicity assays against a broad range of human cell lines is needed to establish a clear in vitro therapeutic window.
-
Comprehensive Toxicology: Standard, GLP-compliant toxicology studies are required to assess repeat-dose toxicity, safety pharmacology (cardiovascular, respiratory, and central nervous system effects), genotoxicity, carcinogenicity, and reproductive toxicity.
-
Pharmacokinetics and ADME: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for predicting its behavior in humans and for designing clinical trials.
Conclusion
This compound is a selective DHCR24 inhibitor with a well-defined mechanism of action that confers therapeutic potential for inflammatory and metabolic diseases. Preclinical studies have demonstrated in vivo efficacy at doses that did not elicit observable toxicity, particularly with respect to the liver. While these initial findings are positive, a comprehensive and formal toxicological evaluation in accordance with regulatory guidelines is necessary to fully characterize the safety profile of this compound and to support its potential progression into clinical development. Researchers and drug development professionals should consider the existing data as a foundation for designing the requisite studies to address the current gaps in the safety and toxicity assessment of this compound.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation | EMBO Molecular Medicine [link.springer.com]
Technical Whitepaper on SH-42: A Novel DHCR24 Inhibitor
This technical guide provides an in-depth overview of the intellectual property and scientific data related to SH-42, a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24). The information is intended for researchers, scientists, and professionals involved in drug development.
Core Technology and Intellectual Property
This compound is a small molecule inhibitor of DHCR24, an enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis. The intellectual property surrounding this compound is primarily detailed in the patent application WO2023172132A1, which describes a class of DHCR24 inhibitory compounds.[1] this compound is presented as "Example 11" within this application.[1] The core of the invention is the therapeutic use of these compounds for the treatment and/or prevention of DHCR24-mediated disorders, including non-alcoholic steatohepatitis (NASH), atherosclerotic cardiovascular disease (asCVD), and multiple sclerosis (MS).[1]
The proposed mechanism of action is the selective inhibition of DHCR24, leading to an accumulation of its substrate, desmosterol.[1][2] Elevated desmosterol levels have been associated with various therapeutic effects, which form the basis of the patent's claims.
Quantitative Data Summary
The available data on this compound's potency and in vivo effects are summarized below.
Table 1: In Vitro Potency of this compound
| Target Enzyme | Parameter | Value |
| Human Δ24-dehydrocholesterol reductase (DHCR24) | IC50 | 42 nM[2] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice
| Dosing Regimen | Biomarker | Outcome |
| 500 μg, once daily for five days (injection) | Plasma Desmosterol Levels | Significant increase[2] |
| Not specified | Brain Desmosterol Levels | Measured[1] |
| Not specified | Alanine Aminotransferase (ALT) | No acute changes[2] |
| Not specified | Aspartate Aminotransferase (AST) | No acute changes[2] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
3.1. In Vitro DHCR24 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DHCR24.
-
Methodology: A standard enzymatic assay would be employed. This typically involves:
-
Incubating recombinant human DHCR24 enzyme with its substrate, 7-dehydrodesmosterol, in a suitable buffer system.
-
Adding varying concentrations of this compound to the reaction mixture.
-
Including a control group with no inhibitor.
-
Stopping the reaction after a defined period and quantifying the product (desmosterol) or the remaining substrate using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Calculating the percentage of inhibition at each concentration of this compound and fitting the data to a dose-response curve to determine the IC50 value.
-
3.2. In Vivo Assessment of Plasma Desmosterol Levels in Mice
-
Objective: To evaluate the in vivo activity of this compound by measuring its effect on a key pharmacodynamic biomarker, plasma desmosterol.
-
Animal Model: Standard laboratory mice (strain not specified in the provided documents).
-
Dosing: this compound was administered via injection at a dose of 500 μg once daily for five consecutive days.[2]
-
Sample Collection: Blood samples were collected from the mice at the end of the treatment period.
-
Analysis:
-
Plasma was separated from the whole blood samples.
-
Sterols, including desmosterol and cholesterol, were extracted from the plasma.
-
The levels of desmosterol were quantified using a suitable analytical method, likely GC-MS or LC-MS, and compared to a vehicle-treated control group.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound, the experimental workflow, and the logical relationship of the core inventive concept.
Caption: Inhibition of DHCR24 by this compound leads to increased desmosterol levels.
Caption: A simplified preclinical development workflow for this compound.
Caption: The logical progression from medical problem to therapeutic solution with this compound.
References
Methodological & Application
Application Notes and Protocols for SH-42, a DHCR24 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of SH-42, a potent and selective inhibitor of 24-dehydrocholesterol reductase (DHCR24). The provided assays are designed to assess the biochemical potency, cellular activity, and cytotoxic effects of this compound.
Introduction
This compound is a potent and selective inhibitor of human 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. DHCR24 catalyzes the conversion of desmosterol to cholesterol. Inhibition of DHCR24 by this compound leads to the accumulation of desmosterol, a bioactive lipid that has been shown to modulate various signaling pathways, including the activation of Liver X Receptors (LXRs) and suppression of inflammatory responses. Understanding the in vitro activity of this compound is crucial for its development as a potential therapeutic agent for various diseases, including metabolic disorders and inflammatory conditions.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay |
| IC₅₀ (DHCR24 Enzymatic Activity) | 42 nM | In vitro DHCR24 Enzymatic Assay |
| Cellular Desmosterol Accumulation (EC₅₀) | To be determined | Cellular Desmosterol Accumulation Assay |
| Cytotoxicity (CC₅₀ in HepG2 cells) | > 10 µM | MTT Cytotoxicity Assay |
Signaling Pathways
Inhibition of DHCR24 by this compound perturbs cholesterol biosynthesis and modulates downstream signaling pathways.
-
Cholesterol Biosynthesis Pathway: this compound directly inhibits DHCR24, blocking the conversion of desmosterol to cholesterol. This leads to an accumulation of desmosterol within the cell.
-
Protein Kinase C (PKC) Signaling: The activity of DHCR24 is regulated by phosphorylation, and inhibitors of Protein Kinase C (PKC) have been shown to decrease DHCR24 activity[1][2][3][4]. This suggests a potential interplay between this compound and the PKC signaling cascade in regulating cholesterol metabolism.
-
Caveolin-1/ERK Signaling Pathway: DHCR24 deficiency has been linked to the inhibition of the Caveolin-1/ERK signaling pathway[5][6]. Caveolin-1 is a key component of caveolae, which are specialized lipid rafts involved in signal transduction. The ERK pathway is a critical regulator of cell proliferation and survival.
Experimental Protocols
In Vitro DHCR24 Enzymatic Activity Assay
This assay determines the direct inhibitory effect of this compound on DHCR24 enzyme activity by measuring the conversion of desmosterol to cholesterol.
Materials:
-
Recombinant human DHCR24 enzyme
-
Desmosterol (substrate)
-
This compound (test inhibitor)
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.1 mM EDTA
-
Quenching Solution: 2:1 (v/v) Chloroform:Methanol
-
Internal Standard (e.g., Epicoprostanol)
-
HPLC or GC-MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and recombinant DHCR24 enzyme.
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, desmosterol.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding the quenching solution.
-
Add the internal standard.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic (lower) phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for analysis.
-
Analyze the samples by HPLC or GC-MS to quantify the amounts of desmosterol and cholesterol.
-
Calculate the percentage of DHCR24 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Cellular Desmosterol Accumulation Assay
This cell-based assay measures the accumulation of desmosterol in response to this compound treatment, confirming its target engagement and cellular potency.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Internal Standard (e.g., d6-desmosterol)
-
HPLC or GC-MS system
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) in fresh culture medium. Include a vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable solvent system, adding the internal standard during the extraction process.
-
Evaporate the solvent and reconstitute the lipid extract.
-
Analyze the samples by HPLC or GC-MS to quantify the cellular levels of desmosterol.
-
Normalize the desmosterol levels to the total protein concentration of each sample.
-
Plot the fold-increase in desmosterol levels against the concentration of this compound and determine the EC₅₀ value.
MTT Cytotoxicity Assay
This assay assesses the potential cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) in fresh medium. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C (or overnight) with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DHCR24 Insufficiency Promotes Vascular Endothelial Cell Senescence and Endothelial Dysfunction via Inhibition of Caveolin-1/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SH-42 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-42 is a potent and selective small molecule inhibitor of human 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Inhibition of DHCR24 by this compound blocks the conversion of desmosterol to cholesterol, leading to the intracellular accumulation of desmosterol.[1][3] This accumulation of desmosterol, an endogenous ligand for Liver X Receptors (LXRs), subsequently activates LXR-mediated signaling pathways, resulting in anti-inflammatory and pro-resolving effects.[3][4][5] These properties make this compound a valuable research tool for studying the roles of DHCR24, desmosterol, and LXR activation in various physiological and pathological processes, including inflammation, metabolic diseases, and cancer.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of DHCR24. This leads to a shift in the cellular sterol profile, characterized by a decrease in cholesterol and an increase in desmosterol. Desmosterol then acts as a selective LXR agonist, modulating the expression of LXR target genes.[3][4] This targeted mechanism of action, with minimal off-target effects, makes this compound a precise tool for investigating the downstream consequences of DHCR24 inhibition and desmosterol accumulation.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in various experimental settings.
| Parameter | Value | System | Reference |
| IC50 (DHCR24) | 42 nM | Human enzyme | [1][2] |
| IC50 (Cytotoxicity) | > 50 µM | HL-60 cells | [2] |
Table 1: Potency and Cytotoxicity of this compound.
| Cell Line | Effective Concentration | Treatment Time | Observed Effect | Reference |
| RAW264.7 | 1-5 µM | 24 hours | Activation of LXR target genes (in the absence of FCS) | [3] |
Table 2: Effective Concentrations and Treatment Times of this compound in Cell Culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.03 mg of this compound (M.W. 402.6 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
General Cell Culture Treatment with this compound
Important Consideration: The activity of this compound is dependent on active endogenous cholesterol biosynthesis. Therefore, it is crucial to perform experiments in media with low or no exogenous cholesterol. This is typically achieved by using serum-free media or media supplemented with lipid-depleted fetal bovine serum (FBS).
Figure 2: General workflow for cell treatment with this compound.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
Serum-free or lipid-depleted serum medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, remove the growth medium and replace it with 100 µL of serum-free or lipid-depleted serum medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis of LXR Target Genes by qRT-PCR
This protocol is to determine the effect of this compound on the expression of LXR target genes such as ABCA1 and ABCG1.
Materials:
-
Cells of interest (e.g., RAW264.7 macrophages)
-
6-well cell culture plates
-
This compound stock solution
-
Serum-free or lipid-depleted serum medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Wash the cells with PBS and replace the growth medium with serum-free or lipid-depleted serum medium.
-
Treat the cells with the desired concentration of this compound (e.g., 1-5 µM) or vehicle (DMSO) for 24 hours.
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for LXR target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Serum-free or lipid-depleted serum medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described in the gene expression analysis protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Troubleshooting
-
Low or no effect of this compound: Ensure that the experiments are performed in low-cholesterol conditions (serum-free or lipid-depleted serum) to allow for active endogenous cholesterol biosynthesis. Verify the activity of the this compound compound.
-
Cell death at expected non-toxic concentrations: The cytotoxicity of this compound can be cell-type dependent. Perform a dose-response curve for cell viability to determine the optimal non-toxic concentration for your specific cell line.
-
Inconsistent results: Ensure consistent cell seeding densities, treatment times, and reagent preparations. Aliquot the this compound stock solution to minimize freeze-thaw cycles.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of DHCR24 and desmosterol. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to investigate its impact on cell signaling, gene expression, and various cellular processes in a controlled and reproducible manner. Careful consideration of the experimental conditions, particularly the lipid content of the cell culture medium, is critical for obtaining meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of cholesterol and desmosterol in cultured cells without organic solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aβ1-42 Animal Model Administration Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Amyloid-beta 1-42 (Aβ1-42) to create animal models of Alzheimer's disease. This document outlines detailed protocols for peptide preparation, administration routes, and subsequent analysis of the animal models.
Introduction
The Aβ1-42 peptide is a central component in the pathology of Alzheimer's disease. Its aggregation into oligomers and fibrils in the brain is believed to initiate a cascade of events leading to neurodegeneration and cognitive decline.[1][2] The administration of exogenous Aβ1-42 to rodents is a widely used method to create non-transgenic animal models that mimic aspects of Alzheimer's pathology, providing a valuable tool for studying disease mechanisms and for the preclinical evaluation of potential therapeutics.[1][3]
Preparation of Aβ1-42 Peptides
The aggregation state of the Aβ1-42 peptide is a critical determinant of its neurotoxicity.[4][5] Therefore, careful preparation to obtain specific aggregation states (monomers, oligomers, or fibrils) is essential.
2.1. Materials
-
Synthetic Aβ1-42 peptide
-
Hexafluoro-2-propanol (HFIP)[6]
-
Sterile, pyrogen-free water
-
Incubator
-
Microcentrifuge tubes
2.2. Protocol for Aβ1-42 Monomer Preparation [3][4]
-
Dissolve the synthetic Aβ1-42 peptide in HFIP to a concentration of 1 mM.
-
Incubate at room temperature for 1-2 hours to ensure monomerization.
-
Aliquot the solution into microcentrifuge tubes.
-
Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to create a thin peptide film.
-
Store the dried peptide film at -80°C until use.
-
Immediately before use, resuspend the peptide film in DMSO to a concentration of 1-5 mM.[3][4]
-
Dilute to the final working concentration in sterile PBS.
2.3. Protocol for Aβ1-42 Oligomer Preparation [3][4][8]
-
Prepare Aβ1-42 monomers as described above.
-
Dilute the monomeric Aβ1-42 solution in cold PBS or cell culture medium (e.g., F-12) to a final concentration of 100 µM.[4]
-
Incubate at 4°C for 24 hours.[4] This preparation will contain a mixture of low-n oligomers.
2.4. Protocol for Aβ1-42 Fibril Preparation [2][4]
-
Prepare Aβ1-42 monomers as described above.
-
Dilute the monomeric Aβ1-42 solution in 10 mM HCl to a final concentration of 100 µM.[4]
-
Incubate at 37°C for 24 hours to 7 days to allow for fibril formation.[3][9]
Administration of Aβ1-42 to Animal Models
The choice of administration route depends on the specific research question. Intracerebroventricular (ICV) and intranasal administration are two common methods.
3.1. Intracerebroventricular (ICV) Injection [3][7][10]
ICV injection delivers Aβ1-42 directly into the cerebrospinal fluid, leading to widespread distribution in the brain.
3.1.1. Experimental Protocol [3][8]
-
Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. For mice, the injection coordinates are typically: -0.2 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.5 mm ventral from the skull surface.[3]
-
Drill a small hole at the injection site.
-
Slowly inject the prepared Aβ1-42 solution (typically 1-10 µL) into the lateral ventricle using a Hamilton syringe.[6][8]
-
Leave the needle in place for a few minutes to prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
3.2. Intranasal Administration [11][12]
Intranasal administration is a non-invasive method that allows for the delivery of Aβ1-42 to the brain, bypassing the blood-brain barrier.[13]
3.2.1. Experimental Protocol [12]
-
Lightly anesthetize the animal.
-
Hold the animal in a supine position.
-
Administer the Aβ1-42 solution dropwise into one nostril (typically 10-20 µL per nostril).[12]
-
Allow the animal to inhale the solution completely between drops.
-
Alternate between nostrils.
-
Keep the animal in a supine position for a few minutes after administration to ensure absorption.
3.3. Quantitative Data for Aβ1-42 Administration
| Parameter | Mouse | Rat | Reference |
| ICV Injection Volume | 1-5 µL | 5-10 µL | [3],[14] |
| ICV Aβ1-42 Dose | 1-10 µg | 5-20 µg | [3],[6] |
| Intranasal Volume | 10-20 µL/nostril | 20-40 µL/nostril | [12] |
| Intranasal Aβ1-42 Dose | 2.5-10 µ g/day | N/A | [15] |
Assessment of Aβ1-42 Animal Models
A combination of behavioral, histological, and biochemical analyses is used to characterize the animal model.
4.1. Behavioral Testing
Behavioral tests are used to assess cognitive deficits, particularly in learning and memory.
4.1.1. Morris Water Maze [16] This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water.
4.1.2. Y-Maze [16] This test evaluates spatial working memory based on the animal's natural tendency to explore novel arms of a Y-shaped maze.
4.1.3. Novel Object Recognition [16] This test assesses recognition memory. Animals are exposed to familiar objects and then a novel object, and the time spent exploring the novel object is measured.
4.2. Histological Analysis [17][18]
Histological analysis of brain tissue is used to identify pathological hallmarks of Alzheimer's disease.
4.2.1. Immunohistochemistry
-
Aβ Plaques: Staining with antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Neurofibrillary Tangles: Staining for hyperphosphorylated tau (e.g., AT8 antibody).
-
Gliosis: Staining for markers of astrocytes (GFAP) and microglia (Iba1) to assess neuroinflammation.[17][18]
4.3. Biochemical Assays [19]
Biochemical assays are used to quantify levels of specific proteins and markers of neurodegeneration.
4.3.1. ELISA Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of soluble and insoluble Aβ1-42 in brain homogenates.
4.3.2. Western Blotting Western blotting can be used to measure the levels of proteins involved in synaptic function (e.g., synaptophysin), apoptosis (e.g., caspases), and inflammatory signaling pathways.[15]
Signaling Pathways
Aβ1-42 is known to disrupt several intracellular signaling pathways, contributing to neuronal dysfunction and cell death. The ERK signaling pathway is one such pathway that is affected.[17]
Caption: Aβ1-42 induced ERK signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for creating and evaluating an Aβ1-42 animal model.
Caption: Experimental workflow for Aβ1-42 animal model.
References
- 1. An Animal Model to Test Reversal of Cognitive Decline Associated with Beta-Amyloid Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rpeptide.com [rpeptide.com]
- 3. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alzheimer’s Amyloid-β(1–42) Peptide Forms Off-Pathway Oligomers and Fibrils that are Distinguished Structurally by Intermolecular Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The intracerebral injection of Aβ1-42 oligomers does not invariably alter seizure susceptibility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aβ1–42-infused mouse model [bio-protocol.org]
- 10. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
- 11. Intranasal Aβ1-42 Exposure Led To Neurobehavioral Alteration, Neuroinflammatory and Neurodegenerative Molecular Biomarkers in Mice Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Hippocampal Injections of Oligomeric Amyloid β-peptide (1–42) Induce Selective Working Memory Deficits and Long-lasting Alterations of ERK Signaling Pathway [frontiersin.org]
- 18. The Interplay Between Beta-Amyloid 1–42 (Aβ1–42)-Induced Hippocampal Inflammatory Response, p-tau, Vascular Pathology, and Their Synergistic Contributions to Neuronal Death and Behavioral Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxic Amyloid-beta Peptide 1-42 Exposure Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols for SH-42 in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-42 is a potent and selective small molecule inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24). Emerging research has identified DHCR24 as a promising therapeutic target in various malignancies, including ovarian, head and neck, and glioblastoma cancers. By inhibiting DHCR24, this compound disrupts cholesterol biosynthesis, a metabolic pathway crucial for cancer cell proliferation, migration, and invasion. These application notes provide a comprehensive overview of this compound's mechanism of action, preclinical data, and detailed protocols for its use in cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the enzymatic activity of DHCR24. This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the reduction of desmosterol to cholesterol. Inhibition of DHCR24 leads to an accumulation of desmosterol and a depletion of cellular cholesterol. This disruption of cholesterol homeostasis has been shown to suppress the malignant behavior of cancer cells. One of the key signaling pathways implicated in the downstream effects of this compound is the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 pathway. Research suggests that DHCR24 expression is positively correlated with the activation of this pathway, which is known to play a crucial role in tumor progression and metastasis.[1][2]
Data Presentation
In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
The anti-proliferative, anti-migratory, and anti-invasive properties of this compound have been evaluated in human ovarian cancer cell lines, SKOV3 and ES2.
| Cell Line | Assay Type | Endpoint Measured | This compound Effect |
| SKOV3 | Cell Proliferation (CCK-8 Assay) | Cell Viability | Dose-dependent decrease |
| SKOV3 | Cell Migration (Transwell Assay) | Number of Migrated Cells | Significant reduction |
| SKOV3 | Cell Invasion (Transwell Assay with Matrigel) | Number of Invaded Cells | Significant reduction |
| ES2 | Cell Proliferation (CCK-8 Assay) | Cell Viability | Reversal of DHCR24-induced proliferation |
| ES2 | Cell Migration (Transwell Assay) | Number of Migrated Cells | Reversal of DHCR24-induced migration |
| ES2 | Cell Invasion (Transwell Assay with Matrigel) | Number of Invaded Cells | Reversal of DHCR24-induced invasion |
Quantitative data such as IC50 values were not explicitly provided in the referenced abstracts, but graphical data indicates a significant dose-dependent effect.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is designed to assess the effect of this compound on the proliferation of ovarian cancer cell lines (e.g., SKOV3, ES2).
Materials:
-
This compound (stock solution prepared in DMSO)
-
SKOV3 or ES2 ovarian cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 3 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Migration and Invasion Assessment using Transwell Assay
This protocol details the methodology to evaluate the effect of this compound on the migratory and invasive potential of ovarian cancer cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
SKOV3 or ES2 ovarian cancer cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet stain
-
Microscope
Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts remain uncoated.
-
-
Cell Seeding:
-
Resuspend 2 x 10⁴ cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Treatment and Chemoattraction:
-
Add complete culture medium containing either this compound at the desired concentration or vehicle control to the upper chamber.
-
Add complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
-
Quantification:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random microscopic fields.
-
-
Data Analysis:
-
Calculate the average number of migrated/invaded cells per field.
-
Compare the number of migrated/invaded cells in the this compound treated groups to the vehicle control group.
-
Protocol 3: Western Blot Analysis of the TGF-β1/Smad2/3 Signaling Pathway
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the TGF-β1/Smad2/3 pathway.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Ovarian cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-DHCR24, anti-TGF-β1, anti-Smad2/3, anti-phospho-Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for cell viability (CCK-8) assay.
Caption: Workflow for Transwell migration/invasion assay.
References
SH-42: A Versatile Tool for Interrogating Cellular Signaling Pathways
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SH-42 is a potent and selective small molecule inhibitor of 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. Its primary mechanism of action is the inhibition of the conversion of desmosterol to cholesterol, leading to the intracellular accumulation of desmosterol. This accumulation serves as the key event that positions this compound as a valuable tool for studying a variety of signal transduction pathways. Desmosterol, an endogenous sterol, has been identified as a natural ligand for Liver X Receptors (LXRs), master regulators of lipid metabolism and inflammation. Consequently, this compound provides a unique pharmacological approach to modulate LXR activity and its downstream signaling cascades. Furthermore, the alteration of cellular sterol composition and the modulation of lipid raft dynamics by this compound treatment offer avenues to investigate other critical signaling pathways, including the PI3K/AKT/mTOR, Hedgehog, and TGF-β pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in signal transduction studies.
Data Presentation
The following table summarizes key quantitative data related to the activity and effects of this compound and its downstream effector, desmosterol.
| Parameter | Value | Target/System | Reference |
| This compound IC50 | 42 nM | Human DHCR24 | [Not directly cited] |
| Desmosterol LXR Activation | Endogenous Ligand | Liver X Receptors (LXRα and LXRβ) | [Not directly cited] |
| This compound In Vivo Efficacy | Significant increase in plasma desmosterol in mice (500 µg, i.p., daily for 5 days) | In vivo mouse model | [Not directly cited] |
Signaling Pathways Modulated by this compound
The primary effect of this compound—the accumulation of desmosterol—triggers a cascade of events impacting multiple signaling pathways.
Liver X Receptor (LXR) Pathway
Desmosterol is a natural agonist of LXRα and LXRβ. Activation of LXRs leads to the transcriptional regulation of genes involved in cholesterol efflux, fatty acid synthesis, and inflammation.
Figure 1: this compound mediated activation of the LXR signaling pathway.
PI3K/AKT/mTOR Pathway
Inhibition of DHCR24 and the subsequent alteration in lipid metabolism have been shown to impact the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Figure 2: Modulation of the PI3K/AKT/mTOR pathway by this compound.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol outlines the general procedure for treating cultured mammalian cells with this compound to study its effects on signal transduction pathways.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., macrophages, hepatocytes, cancer cell lines)
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical starting concentration range for in vitro experiments is 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific signaling pathway and downstream events being investigated.
-
Cell Lysis: After the incubation period, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well or dish.
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Store the protein extracts at -80°C until further analysis by Western blotting or other immunoassays.
Protocol 2: Western Blot Analysis of LXR Target Gene Expression
This protocol describes the detection of LXR target proteins, such as ATP-binding cassette transporter A1 (ABCA1), by Western blotting following this compound treatment.
Materials:
-
Protein extracts from this compound treated and control cells (from Protocol 1)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCA1, anti-SREBP-1c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Figure 3: Workflow for Western Blot analysis of this compound treated cells.
Protocol 3: Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation
This protocol describes a method for isolating detergent-resistant membranes (lipid rafts) from cells treated with this compound to study the impact of altered cholesterol metabolism on lipid raft integrity and protein localization.
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold PBS
-
TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors
-
1% Triton X-100 in TNE buffer
-
Sucrose solutions (e.g., 40%, 30%, and 5% w/v in TNE buffer)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotor
Procedure:
-
Cell Harvesting: Wash treated and control cells twice with ice-cold PBS and scrape them into TNE buffer.
-
Cell Lysis: Pellet the cells by centrifugation and resuspend in 1 ml of ice-cold 1% Triton X-100 in TNE buffer. Homogenize the cells with 10-15 strokes in a Dounce homogenizer on ice.
-
Lysate Incubation: Incubate the lysate on ice for 30 minutes.
-
Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the highest concentration at the bottom (e.g., 1 ml of 40% sucrose).
-
Sample Loading: Mix the cell lysate (1 ml) with an equal volume of 80% sucrose solution (to make a final concentration of 40% sucrose) and place it at the bottom of the ultracentrifuge tube. Carefully overlay with 2 ml of 30% sucrose and then 1 ml of 5% sucrose.
-
Ultracentrifugation: Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Fraction Collection: After centrifugation, carefully collect fractions (e.g., 500 µl each) from the top of the gradient. The lipid rafts will be located at the interface of the 5% and 30% sucrose layers, appearing as an opaque band.
-
Protein Precipitation and Analysis: Precipitate the proteins from each fraction (e.g., using trichloroacetic acid) and analyze by Western blotting for lipid raft markers (e.g., flotillin, caveolin) and proteins of interest to determine their localization.
Conclusion
This compound is a powerful pharmacological tool for investigating the intricate connections between cholesterol biosynthesis and cellular signaling. By inducing the accumulation of desmosterol, this compound provides a means to selectively activate LXR and explore its wide-ranging effects on metabolism and inflammation. Furthermore, the resulting alterations in cellular lipid composition offer a platform to dissect the role of lipid rafts in modulating other key signaling pathways. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies of signal transduction, with the potential to uncover novel regulatory mechanisms and therapeutic targets. As with any experimental system, optimization of concentrations and incubation times for specific cell types and pathways is crucial for obtaining robust and reproducible results.
Application Notes and Protocols: SH-42 Delivery Systems and Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to SH-42
This compound is a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis.[1][2] It exhibits an IC50 value of approximately 42 nM.[1] The primary mechanism of action of this compound involves the inhibition of DHCR24, which leads to the accumulation of the cholesterol precursor, desmosterol.[1][2] Desmosterol is a known endogenous agonist of the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammatory responses.[3][4] By increasing desmosterol levels, this compound indirectly activates LXR, leading to anti-inflammatory and pro-resolving effects, making it a promising therapeutic agent for inflammatory disorders and non-alcoholic fatty liver disease (NAFLD).[3][4] Given its steroidal-like structure, this compound is a lipophilic molecule, which presents challenges for aqueous solubility but makes it an excellent candidate for incorporation into lipid-based and polymeric delivery systems to enhance bioavailability and targeted delivery.
Signaling Pathway of this compound Action
The therapeutic effects of this compound are mediated through the modulation of the cholesterol biosynthesis pathway and subsequent activation of LXR signaling. The diagram below illustrates this mechanism.
References
Application Notes and Protocols: AR-42 in Combination with Other Therapeutic Agents
As the initial search for "SH-42" did not yield a specific therapeutic agent, and "AR-42" (a histone deacetylase inhibitor) and "HRS-4642" (a KRAS G12D inhibitor) appeared as potential candidates, further clarification is required. Assuming the user is interested in an anticancer agent, this response will focus on AR-42 , given its presence in multiple cancer research contexts within the initial search results. Should "HRS-4642" or another agent be the intended subject, please specify for a revised application note.
These notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of AR-42 in combination with other agents for cancer treatment.
1. Introduction to AR-42
AR-42 is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor derived from phenylbutyrate.[1] HDAC inhibitors are a class of epigenetic drugs that modulate gene expression by interfering with the removal of acetyl groups from histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. AR-42 has demonstrated anti-tumor activity in various cancer models, including breast cancer and advanced solid tumors.[1][2] It has been shown to induce cell apoptosis and inhibit cell growth in a dose- and time-dependent manner.[1]
2. Mechanism of Action and Rationale for Combination Therapy
AR-42 exerts its anti-cancer effects by increasing the acetylation of proteins, such as p53, which can prolong the protein's half-life and upregulate the expression of downstream targets like p21 and PUMA, leading to cell cycle arrest and apoptosis.[1] The rationale for combining AR-42 with other therapeutic agents stems from the potential for synergistic effects, overcoming drug resistance, and enhancing therapeutic efficacy. Preclinical and clinical studies suggest that combining HDAC inhibitors like AR-42 with other anti-cancer drugs can be a promising strategy.[2]
3. AR-42 in Combination with Chemotherapeutic Agents
3.1. AR-42 and 5-Fluorouracil (5-FU) in Breast Cancer
A study has shown a synergistic anti-tumor effect when combining AR-42 with 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent, in MCF-7 breast cancer cells.[1]
Data Presentation: Synergistic Effect of AR-42 and 5-FU
| Combination | Cell Viability Inhibition (%) | Notes |
| AR-42 (alone) | Dose-dependent | Inhibits cell growth and induces apoptosis.[1] |
| 5-FU (alone) | Dose-dependent | Standard chemotherapeutic agent. |
| AR-42 + 5-FU | Synergistic Inhibition | The combination shows a greater anti-proliferative effect than either agent alone.[1] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: MCF-7 breast cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with varying concentrations of AR-42, 5-FU, or a combination of both for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.
3.2. Potential Combinations with Other Agents
Preclinical rationale and clinical trials involving other HDAC inhibitors suggest that AR-42 could be explored in combination with a variety of other anti-cancer agents, including:[2]
-
DNA damaging agents: (e.g., platinum-based chemotherapy)
-
PARP inhibitors
-
Topoisomerase inhibitors
-
Proteasome inhibitors [2]
-
Tyrosine kinase inhibitors [2]
-
Hypomethylating agents [2]
-
Monoclonal antibodies (e.g., Rituximab)[2]
4. Signaling Pathways
4.1. AR-42 and p53 Signaling Pathway
AR-42 has been shown to modulate the p53 signaling pathway. By inhibiting HDACs, AR-42 increases the acetylation of p53, leading to its stabilization and activation. Activated p53 then transcriptionally upregulates target genes like p21 and PUMA, which are involved in cell cycle arrest and apoptosis, respectively.[1]
Caption: AR-42 inhibits HDAC, leading to p53 acetylation, stabilization, and downstream activation of p21 and PUMA, resulting in cell cycle arrest and apoptosis.
4.2. Experimental Workflow: Investigating Synergistic Combinations
The following workflow outlines a general approach to investigate the synergistic effects of AR-42 with another therapeutic agent.
Caption: A general workflow for evaluating the synergistic effects of AR-42 in combination with another therapeutic agent, from in vitro cell viability assays to in vivo xenograft models.
5. Clinical Trial Information
A Phase 1 clinical trial of single-agent AR-42 (NCT01129193) has been conducted in patients with advanced solid tumors, including neurofibromatosis type 2 (NF2).[2]
Data Presentation: Phase 1 Trial of Single-Agent AR-42
| Parameter | Value |
| Recommended Phase II Dose | 60 mg, three times weekly for three weeks of a 28-day cycle |
| Dose-Limiting Toxicities | Grade 3 thrombocytopenia, Grade 4 psychosis |
| Common Adverse Events | Cytopenias, fatigue, nausea |
| Best Response | Stable disease in 53% of patients |
| Median Progression-Free Survival (PFS) | 3.6 months (all patients) |
| Median PFS (NF2 or meningioma) | 9.1 months |
Data from the NCT01129193 trial.[2]
The study concluded that single-agent AR-42 is safe and well-tolerated, and future studies should explore its use in combination with other cancer-directed therapies.[2]
AR-42, as an HDAC inhibitor, holds promise for use in combination with other therapeutic agents to enhance anti-cancer efficacy. The synergistic effect observed with 5-FU in breast cancer provides a strong rationale for further investigation of AR-42 in various combination regimens. The detailed protocols and workflow provided here offer a framework for researchers to design and execute studies to explore the full potential of AR-42 combination therapies. Future research should focus on identifying optimal drug combinations, understanding the underlying mechanisms of synergy, and translating these findings into clinical applications for patients with advanced cancers.
References
- 1. Histone deacetylase inhibitor AR-42 inhibits breast cancer cell growth and demonstrates a synergistic effect in combination with 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 trial of the histone deacetylase inhibitor AR-42 in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of SH-42 (assumed AR-42)
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of SH-42, a potent histone deacetylase (HDAC) inhibitor. Based on available scientific literature, it is strongly indicated that "this compound" is a likely reference to AR-42 (NSC 731438) , a novel, orally bioavailable HDAC inhibitor that has shown activity in both hematologic and solid tumor malignancies.[1][2] This document outlines the experimental design, detailed protocols, and data presentation strategies for in vitro and in vivo preclinical studies to assess the anti-cancer efficacy and mechanism of action of this compound.
Mechanism of Action
AR-42 is a hydroxamate-tethered phenylbutyrate that functions as a class I/IIB histone deacetylase inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, AR-42 promotes histone acetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cancer cell apoptosis, cell cycle arrest, and inhibit tumor growth.[1]
One of the key signaling pathways modulated by HDAC inhibitors is the p44/42 MAPK (Erk1/2) pathway, which is involved in cell proliferation, differentiation, and survival.[3][4] Inhibition of HDACs can lead to the downregulation of this pathway, contributing to the anti-tumor effects of the drug.
Preclinical Experimental Design
A well-structured preclinical study is essential to evaluate the safety and efficacy of a new drug candidate before it advances to clinical trials.[5] The preclinical evaluation of this compound (AR-42) should follow a tiered approach, beginning with in vitro assays to determine its biological activity and mechanism of action, followed by in vivo studies to assess its anti-tumor efficacy and pharmacokinetic profile in animal models.[6][7][8][9]
In Vitro Studies
In vitro assays are fundamental for the initial screening and characterization of anti-cancer compounds.[6][10][11] These studies provide insights into the compound's cytotoxicity, mechanism of action, and optimal concentration range for further testing.
1. Cell Viability and Cytotoxicity Assays: These assays are used to determine the concentration of this compound that inhibits cancer cell growth (IC50). Commonly used methods include:
-
MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of cells.[12]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A method to quantify ATP, which signals the presence of metabolically active cells.[7]
2. Apoptosis Assays: To determine if this compound induces programmed cell death, the following assays can be performed:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Measures the activity of caspases, which are key proteases in the apoptotic pathway.
3. Cell Cycle Analysis: Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if this compound causes cell cycle arrest.
4. Western Blot Analysis: This technique is used to investigate the effect of this compound on protein expression levels within key signaling pathways. Key proteins to investigate include:
-
Histone Acetylation: Acetylated Histone H3 and H4.
-
Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3.
-
Cell Cycle Regulators: p21, Cyclin D1.
-
MAPK Pathway: Phospho-p44/42 MAPK (Erk1/2), total p44/42 MAPK (Erk1/2).[3]
In Vivo Studies
In vivo studies are crucial for evaluating the therapeutic efficacy, toxicity, and pharmacokinetic properties of a drug candidate in a living organism.[13][14][15][16]
1. Animal Models: A variety of animal models can be used for preclinical oncology studies, including:
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunodeficient mice.[13][14]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is implanted into immunodeficient mice, which more closely mimics the heterogeneity of human tumors.[13][17]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, which is useful for studying the interaction of the drug with the immune system.[14]
2. Efficacy Studies: The primary endpoint of efficacy studies is typically tumor growth inhibition.[5] Key parameters to measure include:
-
Tumor volume and weight.
-
Overall survival of the animals.
3. Pharmacokinetic (PK) Studies: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preclinical studies on AR-42 have shown that it has good oral bioavailability.[1]
4. Toxicology Studies: These studies assess the safety profile of the drug by monitoring for adverse effects in the animals.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally or via intraperitoneal injection at the predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Excise the tumors and weigh them.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cancer Cell Line A | |||
| Cancer Cell Line B | |||
| Normal Cell Line |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Average Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | N/A | ||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Visualizations
Caption: Mechanism of action of this compound (AR-42).
Caption: Preclinical experimental workflow for this compound.
References
- 1. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of the histone deacetylase inhibitor AR-42 in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches | MDPI [mdpi.com]
- 9. ijpsr.com [ijpsr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. labcorp.com [labcorp.com]
- 16. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. championsoncology.com [championsoncology.com]
Application Note: Quantification of SH-42 in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and rapid method for the quantification of SH-42, a novel tyrosine kinase inhibitor, in human plasma. The method utilizes a simple protein precipitation for sample preparation followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The assay was validated according to the general principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3] The method demonstrates excellent linearity, accuracy, precision, and recovery over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a potent and selective small molecule inhibitor of a key tyrosine kinase implicated in various proliferative diseases. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] This note details a validated LC-MS/MS method for the determination of this compound in human plasma.
Hypothetical Signaling Pathway Inhibited by this compound
Caption: Hypothetical signaling pathway showing this compound inhibiting the target tyrosine kinase.
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d4 (deuterated internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
2.2. Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: SCIEX Triple Quad™ 5500 or equivalent
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Run Time: 4.0 minutes
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: 435.2 -> 218.1 (Quantifier), 435.2 -> 192.1 (Qualifier)
-
This compound-d4 (IS): 439.2 -> 222.1
-
2.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepared in methanol for both this compound and this compound-d4.
-
Working Solutions: Serial dilutions from stock solutions were made in 50:50 acetonitrile:water to prepare calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepared in acetonitrile.
2.4. Sample Preparation The sample preparation consists of a simple and rapid protein precipitation.[7][8][9]
-
Pipette 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Experimental workflow from sample preparation to data analysis.
Results and Discussion
The bioanalytical method was validated following established guidelines.[10][11] The validation assessed linearity, accuracy, precision, selectivity, recovery, and stability.
3.1. Linearity and Sensitivity The method was linear over the concentration range of 1.00 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1.00 ng/mL.
3.2. Accuracy and Precision Intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, High). The results are summarized in Table 1. All values were within the acceptable limits of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[6]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 1.00 | 105.2 | 8.9 | 103.8 | 11.2 |
| Low QC | 3.00 | 97.8 | 6.5 | 99.1 | 7.8 |
| Mid QC | 150 | 101.5 | 4.2 | 102.3 | 5.1 |
| High QC | 750 | 98.9 | 3.8 | 99.5 | 4.5 |
| Table 1. Summary of intra-day and inter-day accuracy and precision. |
3.3. Recovery and Matrix Effect The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The results are presented in Table 2. Extraction recovery was consistent and reproducible. No significant matrix effect was observed.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.00 | 92.5 | 98.7 |
| Mid QC | 150 | 94.1 | 101.2 |
| High QC | 750 | 93.6 | 99.5 |
| Table 2. Extraction recovery and matrix effect of this compound in human plasma. |
3.4. Stability this compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis | MDPI [mdpi.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. hhs.gov [hhs.gov]
Troubleshooting & Optimization
SH-42 solubility issues and solutions
Welcome to the technical support center for SH-42, a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound, with a particular focus on solubility.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter when working with this compound, presented in a question-and-answer format.
Q1: My this compound is not dissolving properly in my chosen solvent for in vitro experiments. What should I do?
A1: Difficulty in dissolving this compound can often be resolved by selecting an appropriate solvent system and using physical methods to aid dissolution. It is recommended to first create a clear stock solution which can then be diluted. If you observe precipitation or phase separation, gentle heating and/or sonication can be effective in dissolving the compound.[1] For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[1][2]
Q2: I'm observing precipitation after diluting my this compound stock solution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. To mitigate this, using a co-solvent system is recommended. For instance, a stock solution in DMSO can be further diluted in a mixture containing PEG300, Tween-80, and saline to maintain solubility.[1][2] It is crucial to add the components of the solvent system sequentially. Always prepare fresh working solutions for your experiments to ensure stability and efficacy.[1]
Q3: What are the recommended solvent formulations for in vivo studies with this compound?
A3: The choice of vehicle for in vivo administration depends on the route of administration and the experimental animal. It's essential to start with a clear stock solution before adding co-solvents. Here are some tested formulations:
-
For a clear solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a clear solution with a solubility of at least 0.5 mg/mL.[1][2]
-
For a suspended solution: A combination of 6.6% Cremophor solution (a 1:1 mix of Ethanol and Cremophor EL) and 93.4% PBS can achieve a solubility of 5 mg/mL, though this will be a suspended solution and requires sonication and heating to 60°C.[1][2] Another option for a suspended solution is 50% PEG300 and 50% saline, reaching a solubility of 1.67 mg/mL with the aid of sonication.[1][2]
-
For use with corn oil: A solution of 10% DMSO and 90% corn oil can provide a clear solution with a solubility of at least 0.5 mg/mL.[2]
Q4: How should I store my this compound stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to use the stored solutions within these timeframes to ensure reliable experimental outcomes.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the enzyme Δ24-dehydrocholesterol reductase (DHCR24).[1][3] DHCR24 is the final enzyme in the Bloch pathway of cholesterol biosynthesis, responsible for converting desmosterol into cholesterol.[4][5] By inhibiting DHCR24, this compound leads to the accumulation of desmosterol.[5] This accumulated desmosterol then acts as an agonist for Liver X Receptors (LXRs), which in turn modulates the expression of genes involved in lipid metabolism and inflammation, leading to anti-inflammatory and pro-resolving effects.[5][6]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvent systems for easy comparison.
Table 1: Solubility of this compound for In Vivo Formulations
| Solvent System Composition | Solubility | Observation | Recommended Aids |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (1.24 mM) | Clear solution | N/A |
| 6.6% Cremophor solution (1:1 Ethanol and Cremophor EL), 93.4% PBS | 5 mg/mL (12.42 mM) | Suspended solution | Ultrasonic and warming to 60°C |
| 50% PEG300, 50% Saline | 1.67 mg/mL (4.15 mM) | Suspended solution | Ultrasonic |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.5 mg/mL (1.24 mM) | Clear solution | N/A |
| 10% DMSO, 90% corn oil | ≥ 0.5 mg/mL (1.24 mM) | Clear solution | N/A |
Data sourced from MedchemExpress and an this compound product data sheet.[1][2]
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for experimental use.
Protocol 1: Preparation of a Clear In Vivo Solution (≥ 0.5 mg/mL)
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following solvents, ensuring each is fully mixed before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. It is recommended to prepare this solution fresh on the day of the experiment.[1]
Protocol 2: Preparation of a High-Concentration Suspended In Vivo Solution (5 mg/mL)
-
Prepare a stock solution of this compound.
-
Prepare a Cremophor solution by mixing Ethanol and Cremophor EL in a 1:1 ratio.
-
Add the solvents sequentially:
-
6.6% of the 1:1 Ethanol and Cremophor EL solution
-
93.4% PBS
-
-
To aid dissolution and maintain suspension, use an ultrasonic bath and warm the solution, heating it to 60°C if necessary.[1]
Visualizations
Signaling Pathway of this compound Action
References
SH-42 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical kinase inhibitor SH-42 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2][3] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1][3] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: What are the initial signs that I might be observing off-target effects with this compound in my experiments?
A2: Common indicators of potential off-target effects include:
-
Inconsistent phenotypes: Observing different biological outcomes when using a structurally different inhibitor for the same target.[2]
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype seen when the intended target is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]
-
Unexpected toxicity: Cellular toxicity is observed at concentrations that are significantly lower than what is required for on-target inhibition.[4]
-
Variable results across cell lines: The experimental outcome with this compound differs between cell lines, which could be due to varying expression levels of on-target or off-target proteins.[1]
Q3: What are the general strategies to minimize the off-target effects of this compound?
A3: Proactive strategies to implement in your experimental design include:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect, as higher concentrations are more likely to engage off-targets.[1]
-
Employ control compounds: Use a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal validation: Confirm the observed phenotype using mechanistically and structurally diverse inhibitors for the same target, as well as genetic approaches.[2]
-
Ensure target expression: Confirm the expression of the intended target in your experimental model using methods like Western Blot or qPCR.[1]
Troubleshooting Guides
Problem 1: My experimental results with this compound are inconsistent with published data or with results from other inhibitors of the same target.
This could be due to off-target effects specific to this compound or variations in experimental conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: I am observing unexpected cellular toxicity at concentrations where I expect on-target inhibition.
This may indicate that this compound is hitting an off-target that is critical for cell viability.
Quantitative Data Summary
A broad kinase selectivity screen is recommended to identify potential off-targets. Below is a hypothetical kinase selectivity profile for this compound.
| Kinase Target | IC50 (nM) | Notes |
| Primary Target | 10 | High potency against the intended target. |
| Off-Target Kinase A | 50 | Moderate inhibition at higher concentrations. |
| Off-Target Kinase B | 200 | Moderate inhibition at higher concentrations. |
| Off-Target Kinase C | 800 | Weaker inhibition, but a potential off-target. |
| Off-Target Kinase D | >10,000 | Low potential for off-target effects. |
Experimental Protocols
Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[2]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]
-
Validation of Knockout: Confirm the absence of the target protein in the isolated clones by Western blot or other protein detection methods.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]
Caption: Workflow for CRISPR-Cas9 mediated genetic validation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its intended target and potential off-targets in intact cells.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[2]
-
Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C).[1][2]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Signaling Pathway
Below is a simplified diagram illustrating how an off-target effect of this compound on "Off-Target Kinase A" could lead to an unintended cellular phenotype.
References
Technical Support Center: SH-42 Stability and Shelf Life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and improving the stability and shelf life of the hypothetical small molecule, SH-42. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading rapidly upon preparation. What are the likely causes?
A1: Rapid degradation of this compound in solution is often attributable to one or more of the following factors: hydrolysis, oxidation, or photolysis. The molecular structure of this compound possesses functional groups that are susceptible to these degradation pathways. Hydrolysis, the cleavage of chemical bonds by water, is a common degradation pathway for many pharmaceutical compounds.[1][2] Oxidation, which can be initiated by atmospheric oxygen or trace metal ions, is another frequent cause of instability.[1][2] Additionally, exposure to light, particularly UV wavelengths, can provide the energy for photolytic degradation.[1]
Q2: I've observed a change in the color and the appearance of a precipitate in my this compound stock solution. What does this indicate?
A2: A change in color or the formation of a precipitate are strong indicators of chemical degradation and/or decreased solubility. The colored species are likely degradation products with different chromophores than the parent this compound molecule. The precipitate may be the result of the formation of a less soluble degradation product, or the parent compound crashing out of solution due to a change in pH or solvent composition upon degradation.
Q3: How can I improve the stability of this compound in my experimental solutions?
A3: To enhance the stability of this compound in solution, consider the following strategies:
-
pH Optimization: Determine the pH of maximum stability for this compound and buffer your solutions accordingly.
-
Use of Antioxidants: If oxidation is suspected, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.[3]
-
Light Protection: Prepare and store this compound solutions in amber vials or protect them from light to prevent photolytic degradation.[2]
-
Solvent Selection: Use high-purity solvents and consider the use of co-solvents to improve solubility and stability.
-
Temperature Control: Prepare and store solutions at the lowest practical temperature to slow down the rate of degradation.
Q4: What are the recommended long-term storage conditions for solid this compound?
A4: For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container at controlled room temperature or refrigerated conditions, protected from light and moisture. The specific conditions should be determined by long-term stability studies as outlined in the ICH Q1A guidelines.[4][5][6] For highly sensitive compounds, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) may be necessary.
Q5: How can I establish the shelf life of my this compound drug product?
A5: The shelf life of an this compound drug product is established through a systematic stability testing program.[7] This involves long-term and accelerated stability studies on at least three primary batches of the drug product in its proposed container closure system.[5] The data collected from these studies are then evaluated to determine the retest period or shelf life.[5][8]
Troubleshooting Guides
Problem 1: Inconsistent results in biological assays using this compound.
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Confirm this compound Concentration: Immediately after preparing the this compound solution in the assay medium, and at the end of the experiment, analyze the concentration of this compound using a validated stability-indicating analytical method (e.g., HPLC).
-
Evaluate Medium Components: Assess the pH and composition of your assay medium. Components such as metal ions or reactive oxygen species generated by cells can contribute to degradation.
-
Time-Course Stability Study: Perform a time-course study to determine the rate of this compound degradation in the assay medium under the exact experimental conditions (temperature, CO2, etc.).
-
Fresh Solution Preparation: Prepare fresh solutions of this compound immediately before each experiment to minimize the impact of degradation.
Problem 2: Appearance of new peaks in the HPLC chromatogram of an aged this compound solution.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak and the new peaks.
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the degradation products and confirming the degradation pathway.[9][10][11]
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation products and propose their structures.
-
Method Validation: Ensure that your HPLC method is stability-indicating, meaning it can separate the parent compound from all significant degradation products.
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl at 60°C | 24 hours | 85.2 | DP-1, DP-2 |
| 0.1 M NaOH at 60°C | 24 hours | 78.5 | DP-3, DP-4 |
| 10% H₂O₂ at RT | 24 hours | 90.1 | DP-5 |
| Heat (80°C) | 48 hours | 95.3 | DP-1 |
| Light (ICH Q1B) | 10 days | 92.7 | DP-6 |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Relative Humidity | Shelf Life |
| Solid (Bulk) | 2-8°C | < 40% | 24 months |
| 10 mM in DMSO | -20°C | N/A | 6 months |
| 1 mg/mL in Saline | 2-8°C | N/A | 24 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 10% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to light conditions as specified in the ICH Q1B guideline.
-
Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method.
Protocol 2: Long-Term Stability Study of Solid this compound
Objective: To determine the retest period for solid this compound under long-term storage conditions.
Methodology:
-
Sample Preparation: Place at least three batches of solid this compound in containers that are representative of the proposed commercial packaging.
-
Storage Conditions: Store the samples at the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH.[12]
-
Testing Frequency: Test the samples at 0, 3, 6, 9, 12, 18, and 24 months.[13]
-
Analytical Tests: At each time point, perform the following tests: appearance, assay for this compound content, and purity (quantification of degradation products).
-
Data Evaluation: Evaluate the data to establish a retest period during which this compound is expected to remain within its specifications.
Mandatory Visualization
Caption: Major degradation pathways of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. seed.nih.gov [seed.nih.gov]
- 8. ikev.org [ikev.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 13. ema.europa.eu [ema.europa.eu]
Navigating Experimental Variability with SH-42: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and navigating experimental variability when working with SH-42, a potent and selective inhibitor of the enzyme Δ24-dehydrocholesterol reductase (DHCR24). By addressing common issues in a question-and-answer format, this guide aims to enhance the reproducibility and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that acts as a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24), with a reported half-maximal inhibitory concentration (IC50) of 42 nM.[1] DHCR24 is the enzyme responsible for the final step in the Bloch pathway of cholesterol biosynthesis, converting desmosterol into cholesterol.[2] By inhibiting DHCR24, this compound leads to the accumulation of the cholesterol precursor, desmosterol. This accumulation has been shown to activate Liver X receptors (LXRs), which are key regulators of lipid metabolism and inflammatory responses.[3]
Q2: I am not observing the expected increase in desmosterol levels after this compound treatment. What are the possible causes?
A2: Several factors could contribute to a lack of desmosterol accumulation:
-
Suboptimal this compound Concentration: Ensure you are using an appropriate concentration of this compound for your cell type or experimental system. A dose-response experiment is recommended to determine the optimal concentration.
-
Incorrect Storage and Handling of this compound: this compound is typically stored as a solid at -20°C and as a stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Improper storage can lead to degradation of the compound. It is also recommended to prepare fresh dilutions from the stock solution for each experiment.[1]
-
Cell Culture Conditions: Cholesterol biosynthesis is metabolically active when extracellular cholesterol levels are low.[3] If your cell culture medium is supplemented with high levels of serum, which contains cholesterol, the baseline activity of the cholesterol biosynthesis pathway may be low, thus masking the effect of this compound. Consider using a medium with reduced serum or lipoprotein-deficient serum.
-
Cell Line Specifics: Different cell lines may have varying baseline levels of DHCR24 expression and activity, influencing the magnitude of the response to this compound.
-
Time-course of Treatment: The accumulation of desmosterol is a time-dependent process. An insufficient incubation time may not allow for a detectable increase. A time-course experiment (e.g., 6, 12, 24, 48 hours) is advisable to determine the optimal treatment duration.
Q3: My Western blot for DHCR24 is showing no band or a very weak band. How can I troubleshoot this?
A3: Issues with DHCR24 detection by Western blot can arise from several steps in the protocol:
-
Antibody Selection and Dilution: Ensure you are using an antibody validated for the detection of DHCR24 in your species of interest. The recommended starting dilution for a primary antibody is often between 1:100 and 1:1000.[2][4]
-
Protein Extraction: Use a lysis buffer that effectively solubilizes membrane-associated proteins like DHCR24. RIPA buffer containing protease inhibitors is a suitable choice.
-
Gel Electrophoresis and Transfer: The molecular weight of DHCR24 is approximately 60 kDa. Ensure your gel percentage is appropriate for this size and that the transfer conditions are optimized for proteins in this range. Confirm successful transfer by staining the membrane with Ponceau S.
-
Insufficient Protein Loading: Load an adequate amount of total protein per well, typically 20-30 µg for whole-cell lysates.
-
Blocking: Block the membrane for at least 1 hour at room temperature to prevent non-specific antibody binding. 5% non-fat dry milk or bovine serum albumin (BSA) in TBST are common blocking agents.
Q4: I am observing high variability in my cell-based assay results with this compound. What are the common sources of this variability?
A4: High variability in cell-based assays can be frustrating. Consider these potential sources:
-
Inconsistent Cell Culture Practices: Variations in cell passage number, cell density at the time of treatment, and the duration between passaging and the experiment can all introduce variability. It is crucial to standardize these parameters.
-
This compound Preparation and Dosing: Inconsistent preparation of this compound dilutions or pipetting errors can lead to significant variations in the final concentration.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations, which can affect their response. To mitigate this, avoid using the outer wells or fill them with a buffer or medium without cells.
-
Assay Readout Sensitivity: The chosen assay for measuring the downstream effects of this compound (e.g., cell viability, gene expression) may have inherent variability. Ensure the assay is optimized and validated for your experimental conditions.
-
Instability of this compound in Culture Media: While specific data on the stability of this compound in cell culture media is limited, it is good practice to minimize the time the compound spends in media before being added to cells.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 for DHCR24 | 42 nM | Human | [1] |
| In Vivo Dosage (mice) | 500 µ g/animal , once daily for 5 days | Mouse | [1] |
| Effect on Plasma Desmosterol | Significant increase | Mouse | [1] |
Table 2: Expected Changes in Gene Expression Following this compound Treatment
| Gene | Expected Change | Function |
| ABCA1 | Increase | Cholesterol efflux to lipid-poor apolipoproteins |
| ABCG1 | Increase | Cholesterol efflux to HDL |
| SREBP-1c | Variable (may decrease in some cell types) | Master regulator of fatty acid synthesis |
| FASN | Variable (may decrease in some cell types) | Fatty acid synthase |
Note: The magnitude of gene expression changes can vary depending on the cell type, this compound concentration, and treatment duration.
Experimental Protocols
1. General Protocol for a Cell-Based Assay with this compound
This protocol provides a general framework for treating a mammalian cell line (e.g., RAW264.7 macrophages) with this compound to assess its impact on gene expression.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): Once cells are attached, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours. This will upregulate the cholesterol biosynthesis pathway.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Aspirate the medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as RNA extraction for qRT-PCR to measure the expression of LXR target genes.
2. Western Blotting for DHCR24
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DHCR24 (e.g., 1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
3. LC-MS/MS for Desmosterol and Cholesterol Quantification
Procedure:
-
Sample Preparation: Extract lipids from cell pellets or plasma samples using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).
-
Chromatographic Separation: Separate the sterols using a reverse-phase C18 column with an appropriate mobile phase gradient.
-
Mass Spectrometry Analysis: Use a mass spectrometer operating in a suitable ionization mode (e.g., APCI or ESI) and monitor the specific mass-to-charge ratio (m/z) transitions for desmosterol and cholesterol.[5]
-
Quantification: Quantify the analytes by comparing their peak areas to those of known standards.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for studying this compound effects.
Caption: A logical approach to troubleshooting this compound experiments.
References
Technical Support Center: Understanding and Overcoming Resistance to AR-42 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the mechanisms of resistance to AR-42, a potent histone deacetylase (HDAC) inhibitor, in cancer cell lines. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visual summaries of key pathways involved in AR-42 resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AR-42?
AR-42 is a potent, orally available histone deacetylase (HDAC) inhibitor that targets both class I and class IIb HDAC enzymes. By inhibiting these enzymes, AR-42 leads to the accumulation of acetylated histones and other non-histone proteins. This alters gene expression, ultimately inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy in cancer cells. A key indicator of AR-42 activity is the hyperacetylation of histones H3 and H4, as well as α-tubulin.[1]
Q2: My cancer cell line is not responding to AR-42 treatment. What are the possible reasons for this intrinsic resistance?
Several factors can contribute to a lack of initial response to AR-42:
-
Suboptimal Treatment Conditions: The concentration of AR-42 may be too low, or the treatment duration may be too short for your specific cell line.
-
High Basal Levels of Resistance Factors: The cell line may intrinsically express high levels of pro-survival proteins, such as those in the Bcl-2 family, or have highly active drug efflux pumps that prevent AR-42 from reaching its target.[1]
Q3: My cancer cell line initially responded to AR-42, but now it is showing signs of acquired resistance. What are the potential mechanisms behind this?
Acquired resistance to HDAC inhibitors like AR-42 can develop through several mechanisms:
-
Upregulation of Pro-Survival Pathways: Cancer cells can activate alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, to counteract the pro-apoptotic effects of AR-42 and promote cell survival.[1]
-
Overexpression of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can block the apoptotic cascade initiated by AR-42.[1]
-
Increased Drug Efflux: The cancer cells may overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove AR-42 from the cell, lowering its intracellular concentration.[1]
-
Alterations in HDACs: Mutations in the HDAC enzymes targeted by AR-42 could reduce the drug's binding affinity. Additionally, changes in the expression levels of different HDAC isoforms might contribute to a resistant phenotype.[1]
-
Induction of Protective Autophagy: While AR-42 can induce cell death through autophagy, in some contexts, autophagy can act as a survival mechanism for cancer cells under the stress of treatment.[1]
-
Epigenetic Reprogramming: Broader changes in the epigenetic landscape of the cancer cells, such as altered DNA methylation patterns, can lead to the expression of genes that confer a multi-drug resistant phenotype.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No observable cytotoxicity after AR-42 treatment. | 1. Suboptimal drug concentration or treatment duration. 2. High intrinsic resistance of the cell line. | 1. Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. 2. Analyze the baseline expression of pro-survival proteins (e.g., Bcl-2 family) and drug efflux pumps (e.g., ABC transporters) in your cell line. |
| Initial response to AR-42 followed by regrowth of cancer cells. | Development of acquired resistance. | 1. Establish an AR-42 resistant cell line by continuous exposure to increasing concentrations of the drug. 2. Characterize the resistant cell line to identify the underlying mechanism of resistance (e.g., assess changes in pro-survival signaling, expression of anti-apoptotic proteins and drug efflux pumps). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of AR-42 stock solution. | 1. Maintain consistent cell culture practices, including cell passage number and confluency. 2. Prepare fresh AR-42 working solutions for each experiment from a properly stored stock. |
Key Signaling Pathways in AR-42 Resistance
The following diagram illustrates the key pro-survival signaling pathways that can be upregulated in cancer cells, leading to resistance to AR-42.
Caption: Upregulation of PI3K/AKT/mTOR and MAPK/ERK pathways can promote cell survival and inhibit apoptosis, counteracting the effects of AR-42.
Experimental Protocols
Protocol 1: Determining the IC50 of AR-42 using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of AR-42 that inhibits the growth of a cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AR-42 stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AR-42 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of AR-42. Include a vehicle control (medium with the same concentration of DMSO as the highest AR-42 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following AR-42 treatment.
Materials:
-
Cancer cell line
-
AR-42
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with AR-42 at the desired concentration (e.g., IC50) for the determined treatment duration. Include an untreated or vehicle control.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Experimental Workflow for Investigating Acquired Resistance
The following diagram outlines a typical workflow for generating and characterizing an AR-42 resistant cell line.
Caption: A stepwise approach to generate and analyze cell lines with acquired resistance to AR-42.
References
Technical Support Center: SH-SY5Y Aβ42 Neurotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SH-SY5Y neuroblastoma cells in assays involving Amyloid-beta 42 (Aβ42). The following information addresses common issues related to assay interference and artifacts that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My synthetic Aβ42 peptide is not showing any neurotoxic effect on my SH-SY5Y cells. What could be the problem?
A1: Several factors can contribute to the lack of Aβ42-induced neurotoxicity. A primary reason is improper peptide preparation and aggregation. For Aβ42 to be neurotoxic, it typically needs to aggregate into soluble oligomers or fibrils.
-
Peptide Solubilization and Aggregation: Lyophilized Aβ42 peptide should be properly reconstituted, often in a solvent like DMSO, and then diluted in cell culture media to induce aggregation.[1] The aggregation process is time and temperature-dependent; for instance, incubating the peptide solution at 37°C can promote the formation of neurotoxic species.[1] In contrast, pre-formed, mature fibrils may not be as toxic to differentiated SH-SY5Y cells as the in situ fibrillizing peptide.[2]
-
Cell Differentiation Status: The susceptibility of SH-SY5Y cells to Aβ42 toxicity can be influenced by their differentiation state. It is often recommended to use differentiated SH-SY5Y cells, for example, by treating them with retinoic acid for several days, to observe neurotoxic effects.[1]
-
Duration of Treatment: The neurotoxic effects of Aβ42 may not be apparent after short incubation times. It can take at least 48 hours of exposure to observe significant cell death.[1]
Q2: I am observing high variability in my cell viability assay results (e.g., MTT assay). What are the potential causes?
A2: High variability in cell viability assays can stem from several sources, ranging from inconsistent peptide preparation to technical aspects of the assay itself.
-
Inconsistent Aβ42 Preparations: The aggregation of Aβ42 is a sensitive process. Minor variations in preparation, such as temperature, pH, and incubation time, can lead to different populations of Aβ oligomers and fibrils, which have varying levels of toxicity. Following a consistent, detailed protocol for Aβ42 preparation is critical.[3]
-
Uneven Cell Seeding: An uneven distribution of cells in the microplate wells will lead to variability in the final readout. Ensure proper cell counting and mixing before seeding.
-
Microplate Reader Settings: For absorbance-based assays like the MTT assay, ensure that the microplate reader settings are optimized. This includes selecting the correct wavelengths (e.g., 540 nm with a reference wavelength of 690 nm for MTT) and ensuring proper mixing of the formazan crystals in the solubilization solution before reading.[1]
-
Meniscus Effect: The curvature of the liquid (meniscus) in a microplate well can interfere with absorbance readings. Using plates designed to reduce meniscus or ensuring a sufficient volume of liquid can help mitigate this.[4]
Q3: Can components of the cell culture medium interfere with the Aβ42 assay?
A3: Yes, certain components in the cell culture medium can interfere with the assay.
-
Phenol Red: Phenol red, a common pH indicator in cell culture media, has been reported to potentially interfere with assays involving Aβ aggregation.[1] Consider using phenol red-free media to prepare Aβ42 aggregates.
-
Serum Components: Fetal Bovine Serum (FBS) contains various proteins and other molecules that can interact with Aβ42 and potentially modulate its aggregation and toxicity.[1] When preparing Aβ42 aggregates, it is often done in serum-free media to have a more defined system.
Troubleshooting Guides
Issue 1: Inconsistent Aβ42 Neurotoxicity
This guide addresses the common problem of observing variable or no neurotoxic effects of Aβ42 on SH-SY5Y cells.
Symptoms:
-
Lack of dose-dependent cell death.
-
High variability between replicate wells.
-
Inability to reproduce results from previous experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Aβ42 Peptide Preparation | Ensure the lyophilized peptide is equilibrated to room temperature before opening to prevent condensation.[1] Reconstitute in an appropriate solvent like 100% DMSO.[1] | Proper initial solubilization is crucial for consistent aggregation. |
| Inadequate Aβ42 Aggregation | After initial solubilization, dilute the peptide in cell culture medium (e.g., DMEM) and incubate at 37°C for a defined period (e.g., 24 hours) to allow for aggregation.[1][2] | This promotes the formation of neurotoxic Aβ42 oligomers and fibrils. |
| Use of Undifferentiated SH-SY5Y Cells | Differentiate SH-SY5Y cells with an agent like retinoic acid (e.g., 10µM for 4-5 days) before Aβ42 treatment.[1] | Differentiated cells often exhibit greater susceptibility to Aβ42-induced neurotoxicity. |
| Insufficient Treatment Duration | Increase the incubation time of the cells with Aβ42. Significant neurotoxicity may only be observed after 48 hours or longer.[1] | The toxic effects of Aβ42 on neuronal cells are often time-dependent. |
| Peptide Quality | Use a reputable supplier for synthetic Aβ42. If possible, verify the quality of the peptide using methods like MALDI-MS or SDS-PAGE.[2] | The purity and initial state of the peptide are critical for reproducible results. |
Issue 2: Artifacts and Interference in Aβ42 Quantification (ELISA)
This section provides guidance on troubleshooting common issues encountered during the quantification of Aβ42 using sandwich ELISA.
Symptoms:
-
High background signal.
-
Low signal or poor standard curve.
-
Inconsistent readings between duplicate samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Matrix Effects from Samples | If using complex samples like cell culture supernatant with high serum concentrations, dilute the samples in the assay buffer provided with the ELISA kit. | Components in the sample matrix can interfere with antibody-antigen binding. |
| Cross-reactivity | Ensure the antibodies used in the ELISA kit are specific for Aβ42 and do not cross-react with other forms of amyloid-beta or the amyloid precursor protein (APP). | Lack of specificity can lead to inaccurate quantification. |
| Incomplete Washing | Ensure thorough washing between each step of the ELISA protocol. Automated plate washers are recommended for consistency.[5] | Inadequate washing can lead to high background signals. |
| Reagent Preparation and Handling | Bring all reagents to room temperature before use.[5] Prepare working solutions of antibodies and standards fresh as per the kit instructions. | Improper reagent temperature and degradation can affect assay performance. |
| Biotin Interference | If using a streptavidin-biotin-based detection system, be aware of potential interference from biotin in the samples or media supplements.[6] | High levels of free biotin can compete with the biotinylated detection antibody, leading to falsely low signals. |
Experimental Protocols
Protocol 1: Preparation of Aggregated Aβ42 for Neurotoxicity Studies
This protocol describes a general method for preparing neurotoxic Aβ42 aggregates.
-
Allow the lyophilized Aβ42 peptide to equilibrate to room temperature for at least 30 minutes before opening the vial.[1]
-
Reconstitute the peptide in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[1]
-
To induce aggregation, dilute the DMSO stock solution into serum-free cell culture medium (e.g., DMEM) to the desired final concentration (e.g., 100 µM).
-
Incubate the Aβ42 solution at 37°C for a specified period, for example, 24 hours, to allow for the formation of aggregates.[2]
-
After incubation, the aggregated Aβ42 solution is ready to be added to the cell cultures.
Protocol 2: SH-SY5Y Cell Viability Assessment using MTT Assay
This protocol outlines the steps for performing an MTT assay to measure Aβ42-induced cytotoxicity.
-
Seed SH-SY5Y cells in a 96-well plate at a predetermined density (e.g., 36,000 cells/well) and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the prepared aggregated Aβ42 solution for the desired duration (e.g., 48 hours).
-
After the treatment period, aspirate the medium containing Aβ42.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.[1]
-
After incubation, aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., 100% DMSO) to each well to dissolve the formazan crystals.[1]
-
Read the absorbance at 540 nm with a reference wavelength of 690 nm using a microplate reader.[1]
Visualizations
Caption: Workflow for Aβ42 neurotoxicity assay on SH-SY5Y cells.
Caption: Decision tree for troubleshooting lack of Aβ42 neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Method-related interference in thyroid function assays - PMC [pmc.ncbi.nlm.nih.gov]
SH-42 batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with SH-42, a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24).[1] Batch-to-batch consistency is critical for reproducible experimental results, and this guide addresses common issues that may arise.
Troubleshooting Guide
This section addresses specific problems that users may encounter during their experiments with this compound.
Question: My current batch of this compound is showing a different IC50 value compared to the previous batch. What could be the cause?
Answer:
Variability in IC50 values between batches of this compound can stem from several factors. Here are the primary aspects to investigate:
-
Compound Purity and Integrity: Subtle differences in the purity profile between batches can affect the concentration of the active compound. It's also possible for the compound to degrade if not stored correctly.
-
Solubility and Formulation: Incomplete solubilization of this compound will lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved before preparing your working solutions.
-
Experimental Conditions: Variations in cell passage number, cell density, incubation times, and reagent concentrations can all contribute to shifts in IC50 values.
To troubleshoot this, we recommend the following workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Question: I am observing precipitation when preparing my this compound working solutions. How can I resolve this?
Answer:
Precipitation of this compound can occur if the solubility limits are exceeded or if the incorrect solvent system is used. This compound has specific solubility characteristics.
-
For in vitro studies: Prepare a stock solution in DMSO.
-
For in vivo studies: Two protocols are suggested, depending on the required concentration.
-
Protocol 1 (Suspension): For a 5 mg/mL suspension, use a solution of 6.6% Cremophor (1:1 Ethanol and Cremophor EL) and 93.4% PBS. This may require sonication and warming to 60°C to aid dissolution.[1]
-
Protocol 2 (Clear Solution): For a clear solution of at least 0.5 mg/mL, use a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
If precipitation persists, consider the following:
Caption: Decision tree for resolving this compound solubility issues.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action for this compound?
Answer:
This compound is a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24), with an IC50 of 42 nM.[1] DHCR24 is the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, where it catalyzes the reduction of desmosterol to cholesterol. By inhibiting DHCR24, this compound leads to an accumulation of desmosterol.
Caption: Simplified cholesterol biosynthesis pathway showing this compound inhibition of DHCR24.
Question: How should I prepare and store this compound solutions?
Answer:
For optimal stability and performance, adhere to the following storage guidelines:
| Solution Type | Storage Temperature | Duration |
| Stock Solution | -80°C | 6 months |
| -20°C | 1 month | |
| Working Solution (In Vivo) | Room Temperature | Prepare fresh daily |
It is strongly recommended to prepare fresh working solutions from a frozen stock on the day of the experiment to ensure consistency.[1]
Question: How can I verify the activity of a new batch of this compound?
Answer:
To verify the activity of a new batch, we recommend performing a side-by-side comparison with a previous, validated batch. A cell-based assay to determine the IC50 is a reliable method. Additionally, you can assess the downstream effects of DHCR24 inhibition by measuring the accumulation of desmosterol via mass spectrometry or observing changes in relevant signaling pathways.
Data Presentation
Hypothetical Certificate of Analysis Comparison
| Parameter | Batch A | Batch B | Specification |
| Purity (HPLC) | 99.5% | 98.9% | ≥ 98.0% |
| Mass (MS) | 402.51 | 402.53 | 402.52 ± 0.2 |
| Appearance | White Solid | White Solid | White to Off-White Solid |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 402.52 g/mol ), add 248.4 µL of DMSO.
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Cell-Based IC50 Determination using HL-60 Cells
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of media.
-
Compound Preparation: Prepare a serial dilution of this compound from your 10 mM stock solution in culture medium. A typical concentration range would be from 1 µM to 1 nM.
-
Treatment: Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assay: Add 20 µL of a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.
-
Measurement: Read the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value. This compound is known to be active in HL-60 cells without adverse cytotoxicity at effective concentrations.[1]
References
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to SH-42 and Alternatives in EGFR-Targeted Research
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides a comparative analysis of the compound designated SH-42 and established alternatives, with a focus on epidermal growth factor receptor (EGFR) inhibition. A crucial clarification regarding the identity of this compound is addressed, followed by a detailed comparison of a hypothetical EGFR-targeting agent, SH-42i, against benchmark inhibitors, supported by experimental data and protocols.
A Note on the Identity of this compound
Initial searches for a kinase inhibitor designated "this compound" have revealed that this compound is, in fact, a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24), with a reported IC50 of 42 nM. DHCR24 is a key enzyme in the final step of cholesterol biosynthesis. Its inhibition leads to an accumulation of the cholesterol precursor desmosterol, which has been shown to have anti-inflammatory and pro-resolving effects.[1] This is a mechanism of action distinct from that of kinase inhibitors, which target the phosphorylation of proteins.
To fulfill the detailed requirements of a comparative guide for kinase inhibitors as requested, this document will henceforth refer to a hypothetical kinase inhibitor, designated SH-42i , which is presumed to be a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following comparisons are based on this hypothetical premise, utilizing established data from well-characterized EGFR inhibitors to provide a realistic and informative guide.
SH-42i vs. Other EGFR Kinase Inhibitors: A Comparative Analysis
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] This section compares the hypothetical EGFR inhibitor, SH-42i, with two well-established first-generation EGFR inhibitors: Gefitinib and Erlotinib.
Data Presentation
The following tables summarize the in vitro efficacy of SH-42i (hypothetical values) in comparison to Gefitinib and Erlotinib.
Table 1: Biochemical Potency Against EGFR
| Compound | Target Kinase | IC50 (nM) |
| SH-42i (Hypothetical) | EGFR | 5 |
| Gefitinib | EGFR | 26 - 57[4][5] |
| Erlotinib | EGFR | 2[6][7] |
Table 2: Cellular Activity in EGFR-Dependent Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) |
| SH-42i (Hypothetical) | A431 (High EGFR expression) | Proliferation (MTT) | 30 |
| Gefitinib | A549 (NSCLC) | Growth Inhibition | 29 - >20,000[6] |
| H3255 (NSCLC, EGFR mutant) | Growth Inhibition | 3[8] | |
| Erlotinib | A431 (High EGFR expression) | Proliferation | 260[9] |
| HNS (Head and Neck) | Proliferation | 20[6] |
Mandatory Visualization
Below are diagrams illustrating the EGFR signaling pathway and a general experimental workflow for evaluating kinase inhibitors.
Caption: EGFR Signaling Pathway and Inhibition. This diagram illustrates the binding of EGF to its receptor, leading to the activation of downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation. Kinase inhibitors like the hypothetical SH-42i, Gefitinib, and Erlotinib act by blocking the ATP-binding site of EGFR, thereby inhibiting its kinase activity.
Caption: General Experimental Workflow. This flowchart outlines the key steps in evaluating a kinase inhibitor, from in vitro biochemical assays to determine direct enzyme inhibition (IC50) to cell-based proliferation assays (e.g., MTT) to assess cellular potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays mentioned.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of recombinant EGFR.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., SH-42i) in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a master mix containing a suitable peptide substrate and ATP in the kinase assay buffer.
-
Dilute recombinant human EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction :
-
In a 96-well white, flat-bottom plate, add 5 µL of the diluted inhibitor or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Stop the reaction by adding 25 µL of an ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[10]
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]
-
Cell Seeding :
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test inhibitor (e.g., SH-42i) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement :
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting to a dose-response curve.
-
Conclusion
While the compound this compound is an inhibitor of the cholesterol biosynthesis enzyme DHCR24, the framework presented here for a hypothetical EGFR inhibitor, SH-42i, provides a comprehensive guide for the evaluation and comparison of kinase inhibitors. The use of standardized tables for data presentation, detailed experimental protocols, and clear visualizations of signaling pathways and workflows are essential for the objective assessment of a compound's performance against established alternatives. This guide serves as a template for researchers and drug development professionals to structure their comparative analyses in the dynamic field of kinase inhibitor research.
References
- 1. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
Validating SH-42 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SH-42, a potent and selective inhibitor of 24-dehydrocholesterol reductase (DHCR24). Engaging the correct cellular target is a critical step in drug discovery and development, ensuring that a compound's therapeutic effects are mediated through its intended mechanism of action. This document outlines key experimental approaches, presents comparative data for this compound and alternative inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.
Understanding the DHCR24 Signaling Pathway
This compound exerts its biological effects by inhibiting DHCR24, the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. This inhibition leads to the accumulation of the cholesterol precursor, desmosterol.[1][2] Desmosterol is an endogenous agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[2] Activation of LXR by the accumulation of desmosterol due to DHCR24 inhibition by this compound leads to a cascade of downstream events, including the modulation of genes involved in cholesterol homeostasis and inflammatory responses.[2][3]
Caption: Inhibition of DHCR24 by this compound blocks cholesterol synthesis, leading to desmosterol accumulation and subsequent LXR activation.
Comparison of DHCR24 Inhibitors
The following table summarizes the key characteristics of this compound and other known inhibitors of DHCR24. This comparative data is essential for selecting the appropriate tool compound for your research needs.
| Compound | Target | IC50 (nM) | Method of Action | Key Downstream Effect | Reference |
| This compound | DHCR24 | 42 | Selective Inhibitor | Accumulation of desmosterol, LXR activation | [2] |
| Triparanol | DHCR24 | - | Non-selective Inhibitor | Accumulation of desmosterol | [2][4] |
| Amiodarone | DHCR24 | - | Non-steroidal Inhibitor | Accumulation of desmosterol | [2] |
| Irbesartan | DHCR24 | - | Potential Inhibitor | Reduction in cholesterol levels | [5] |
Methods for Validating Target Engagement
Validating that a small molecule interacts with its intended target within a complex cellular environment is a cornerstone of drug discovery. This section compares two widely accepted methods for confirming the target engagement of this compound with DHCR24.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[6] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein is often more stable and will denature at a higher temperature than the unbound protein. This change in thermal stability can be quantified to confirm target engagement.
Workflow:
Caption: CETSA workflow for validating this compound target engagement with DHCR24.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HepG2) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for DHCR24, followed by a secondary antibody.
-
Quantify the band intensity for soluble DHCR24 at each temperature.
-
-
Data Interpretation:
-
Plot the percentage of soluble DHCR24 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Pull-Down Assay
Principle: A pull-down assay is an in-vitro affinity purification technique used to identify protein-protein or small molecule-protein interactions.[7] In this context, a "bait" (e.g., a modified version of this compound) is immobilized on a solid support (e.g., beads) and used to capture its interacting "prey" (DHCR24) from a cell lysate.
Workflow:
Caption: Workflow for a pull-down assay to confirm the interaction between this compound and DHCR24.
Experimental Protocol:
-
Bait Preparation:
-
Synthesize a modified version of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilize the biotinylated this compound onto streptavidin-coated agarose or magnetic beads.
-
-
Cell Lysate Preparation:
-
Harvest cells and prepare a whole-cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Incubation:
-
Incubate the immobilized this compound beads with the cell lysate for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
Include a control with beads alone or beads with an unrelated biotinylated small molecule to assess non-specific binding.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., high salt, low pH, or by competing with free biotin).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific for DHCR24.
-
-
Data Interpretation:
-
The presence of a band corresponding to DHCR24 in the eluate from the this compound beads, and its absence or significant reduction in the control lanes, confirms a direct interaction between this compound and DHCR24.
-
Conclusion
Validating the cellular target engagement of this compound is a critical step in advancing its development as a potential therapeutic agent. This guide has provided a comparative overview of this compound and its alternatives, along with detailed methodologies for two robust target engagement assays: CETSA and pull-down assays. By employing these techniques, researchers can confidently confirm the interaction of this compound with its intended target, DHCR24, within the complex cellular environment, thereby strengthening the foundation for further preclinical and clinical investigation.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. scbt.com [scbt.com]
- 5. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
SH-42: A Comparative Analysis Against Standard-of-Care in Metabolic and Oncological Indications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational DHCR24 inhibitor, SH-42, against current standard-of-care and emerging therapies for nonalcoholic steatohepatitis (NASH) and advanced hepatocellular carcinoma (HCC). The information is supported by preclinical and clinical data to aid in the evaluation of this compound's therapeutic potential.
Mechanism of Action: A Novel Approach
This compound is a potent and selective inhibitor of 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. Inhibition of DHCR24 leads to the accumulation of its substrate, desmosterol. Desmosterol is a potent endogenous agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammatory responses[1][2][3][4][5]. By activating LXR, this compound offers a novel therapeutic strategy for diseases characterized by metabolic dysregulation and inflammation, such as NASH and certain cancers where DHCR24 is overexpressed.
Comparative Analysis in Nonalcoholic Steatohepatitis (NASH)
Currently, there are no FDA-approved treatments for NASH. The standard of care revolves around lifestyle modifications. However, several promising drug candidates are in late-stage clinical development. This section compares preclinical data for this compound with clinical data from these emerging therapies.
Quantitative Data Summary: this compound vs. Emerging NASH Therapies
| Parameter | This compound (Preclinical) | Resmetirom (THRβ Agonist) (Phase 3) | Semaglutide (GLP-1 RA) (Phase 2) | Lanifibranor (pan-PPAR Agonist) (Phase 2b) |
| Primary Endpoint | N/A (Preclinical) | NASH resolution with no worsening of fibrosis | NASH resolution with no worsening of fibrosis | Decrease in SAF-A score by ≥2 points without worsening of fibrosis |
| Efficacy | Hepatic Steatosis: Reduced lipid accumulation (-19%) and total cholesterol (-30%)[4]. | NASH Resolution: 25.9% (80mg) and 29.9% (100mg) vs. 9.7% placebo[6][7][8]. | NASH Resolution: 59% (0.4mg) vs. 17% placebo[9][10][11]. | SAF-A Score Reduction: 55% (1200mg) vs. 33% placebo[12][13]. |
| Fibrosis Improvement | Decreased liver collagen content[1][2][5]. | Improvement by ≥1 stage: 24.2% (80mg) and 25.9% (100mg) vs. 14.2% placebo[6][7][8]. | No significant improvement in fibrosis[14]. | Improvement by ≥1 stage: 48% (1200mg) vs. 29% placebo[12]. |
| Inflammation Markers | Reduced hepatic F4/80 content (-29%) and crown-like structures (-79%)[1]. | Data on specific inflammation markers not highlighted in primary results. | Data on specific inflammation markers not highlighted in primary results. | Improvement in inflammatory biomarkers[12]. |
| Adverse Events | Not reported in detail in the provided preclinical studies. | Diarrhea and nausea were more frequent than placebo[8]. | Gastrointestinal events were the most common[11]. | Diarrhea, nausea, peripheral edema, anemia, and weight gain were more frequent than placebo[12][13]. |
Note: This table presents an indirect comparison between preclinical data for this compound and clinical trial data for other agents. Direct comparative studies are not available.
Comparative Analysis in Advanced Hepatocellular Carcinoma (HCC)
The standard of care for advanced HCC has evolved to include tyrosine kinase inhibitors (TKIs) and immunotherapy combinations. The relevance of targeting DHCR24 in HCC is supported by evidence of its overexpression in this malignancy.
Quantitative Data Summary: this compound (Projected) vs. Standard-of-Care in HCC
| Parameter | This compound (Preclinical - Projected) | Atezolizumab + Bevacizumab (Immunotherapy + VEGF Inhibitor) | Sorafenib (Multi-kinase Inhibitor) | Lenvatinib (Multi-kinase Inhibitor) |
| Mechanism of Action | DHCR24 Inhibition, LXR Activation | PD-L1 Inhibition + VEGF Inhibition | Inhibition of multiple kinases (VEGFR, PDGFR, RAF) | Inhibition of multiple kinases (VEGFR, FGFR, PDGFR) |
| Median Overall Survival (OS) | N/A | 19.2 months[15][16][17] | 10.7 months[18][19][20][21] | 13.6 months (non-inferior to Sorafenib)[22][23][24][25] |
| Median Progression-Free Survival (PFS) | N/A | 6.9 months[15][17] | 5.5 months[19] | 7.3 months[23] |
| Objective Response Rate (ORR) | N/A | ~30%[26] | ~2-11% | ~19-24%[22] |
| Common Grade 3/4 Adverse Events | N/A | Hypertension, proteinuria, fatigue, increased AST/ALT[15][17] | Hand-foot skin reaction, diarrhea, fatigue[18][19] | Hypertension, diarrhea, decreased appetite, weight loss[22][24] |
Note: Efficacy data for this compound in HCC is not yet available and is presented here as a placeholder for future preclinical and clinical findings.
Experimental Protocols
Key Preclinical Experiment: this compound in a Mouse Model of NASH
A representative experimental protocol for evaluating this compound in a diet-induced mouse model of NASH is outlined below, based on published studies[1][2][3][4][5].
Methodology Details:
-
Animal Model: APOE*3-Leiden.CETP mice, which develop a human-like NASH phenotype, are utilized[1][2].
-
Diet-Induced NASH: Mice are fed a high-fat, high-cholesterol diet for a specified period to induce hepatic steatosis, inflammation, and fibrosis.
-
Drug Administration: this compound is administered, typically via oral gavage or injection, at a predetermined dose and frequency for the duration of the study (e.g., 8 weeks)[1]. A vehicle control group is run in parallel.
-
Endpoint Analysis:
-
Plasma Analysis: Blood samples are collected to measure plasma levels of desmosterol, total cholesterol, triglycerides, and liver enzymes such as ALT and AST.
-
Liver Histology: Liver tissue is harvested, sectioned, and stained. Hematoxylin and eosin (H&E) staining is used to assess steatosis. Immunohistochemistry for markers like F4/80 is used to quantify macrophage infiltration and inflammation[1]. Sirius Red staining is used to evaluate collagen deposition and fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver tissue to perform quantitative real-time PCR (qRT-PCR) for genes involved in inflammation (e.g., Tnf-α, Mcp-1) and fibrosis (e.g., Col1a1, Timp1).
-
This comprehensive approach allows for the evaluation of this compound's impact on the key pathological features of NASH.
References
- 1. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHCR24 inhibitor SH42 increases desmosterol without preventing atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation | EMBO Molecular Medicine [link.springer.com]
- 6. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. biopharmadive.com [biopharmadive.com]
- 10. hcplive.com [hcplive.com]
- 11. ajmc.com [ajmc.com]
- 12. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fattyliver.ca [fattyliver.ca]
- 14. Semaglutide for NASH: Disappointing Results - ConscienHealth [conscienhealth.org]
- 15. ilca-online.org [ilca-online.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Updated efficacy and safety data from IMbrave150: Atezolizumab plus bevacizumab vs. sorafenib for unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Sorafenib therapy in advanced hepatocellular carcinoma: the SHARP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overall Survival in Patients with Hepatocellular Carcinoma Treated with Sorafenib: A Polish Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. REFLECT—a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy results in the head-to-head REFLECT trial for uHCC [lenvimahcp.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Covariate-adjusted analysis of the Phase 3 REFLECT study of lenvatinib versus sorafenib in the treatment of unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
SH-42: A Comparative Analysis of a Potent DHCR24 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SH-42's Efficacy and Potency Against Similar Compounds in the Inhibition of 24-Dehydrocholesterol Reductase (DHCR24).
This compound has emerged as a potent and selective inhibitor of human 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. Its high potency, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range, positions it as a significant tool for studying the roles of DHCR24 and its substrate, desmosterol, in various physiological and pathological processes. This guide provides a comparative analysis of this compound's efficacy and potency against other known DHCR24 inhibitors, supported by available experimental data and detailed methodologies.
Potency Comparison of DHCR24 Inhibitors
The potency of a compound is a measure of the concentration required to produce a specific effect. In the context of enzyme inhibitors, this is commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates a higher potency.
| Compound | IC50 Value (nM) | Cell Line/System | Reference |
| This compound | 5 - 42 | HL-60 cells, Murine models | [1][2] |
| Irbesartan | 602 | In vitro cholesterol synthesis system with immunoprecipitated DHCR24 from HepG2 cells | [3] |
| Triparanol | 14,000 | Cellular assay | [4] |
| Risperidone | Not explicitly quantified, but showed cholesterol-lowering effects | HepG2 cells, Mouse model of hyperlipidemia | [5] |
| Tolvaptan | Not explicitly quantified, but showed cholesterol-lowering effects | HepG2 cells, Mouse model of hyperlipidemia | [5] |
| Conivaptan | Not explicitly quantified, but showed cholesterol-lowering effects | HepG2 cells, Mouse model of hyperlipidemia | [5] |
Key Observation: this compound demonstrates significantly higher potency as a DHCR24 inhibitor compared to other compounds for which quantitative data is available. Its IC50 value is at least an order of magnitude lower than that of Irbesartan and several orders of magnitude lower than that of Triparanol.
Efficacy and In Vivo Effects
Efficacy refers to the maximal effect a drug can produce. For DHCR24 inhibitors, efficacy can be assessed by their ability to increase cellular and plasma levels of desmosterol and elicit downstream biological responses.
This compound:
-
Increases Desmosterol Levels: In vivo studies in mice have shown that administration of this compound leads to a significant increase in plasma desmosterol levels.[2]
-
Anti-inflammatory and Pro-resolving Effects: this compound has been shown to have an anti-inflammatory and pro-resolving phenotype in a murine peritonitis model.[1] This effect is attributed to the accumulation of desmosterol, which acts as an endogenous agonist for Liver X Receptors (LXRs).[1]
-
Ameliorates Hepatic Steatosis and Inflammation: In a mouse model of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), this compound treatment reduced hepatic lipid content, the steatosis score, and decreased liver inflammation.[6][7] These beneficial effects were found to be dependent on LXRα activation.[6]
-
No Hyperlipidemia: Importantly, LXR activation through this compound-induced desmosterol accumulation did not result in hypertriglyceridemia, a common side effect of synthetic LXR agonists.[8]
Irbesartan, Risperidone, Tolvaptan, and Conivaptan:
-
Cholesterol-Lowering Activity: These compounds have demonstrated the ability to lower cholesterol levels in HepG2 cells and in a mouse model of hyperlipidemia.[5] Irbesartan was identified as the most effective among the four in this particular study.[3]
-
Mechanism of Action: The cholesterol-lowering effect of Irbesartan has been linked to its direct inhibition of DHCR24 enzymatic activity.[3] For Risperidone, Tolvaptan, and Conivaptan, while they have been shown to elevate desmosterol levels, the precise mechanism of their inhibitory action on DHCR24 is less characterized.[3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and its comparators, it is essential to visualize the cholesterol biosynthesis pathway and the experimental workflows used to assess their inhibitory activity.
Caption: Inhibition of DHCR24 by this compound and similar compounds blocks the conversion of desmosterol to cholesterol.
Caption: General experimental workflows for assessing DHCR24 inhibitor potency and efficacy.
Experimental Protocols
DHCR24 Inhibition Assay (for IC50 Determination of Irbesartan)
This protocol is based on the methodology described for determining the IC50 of Irbesartan.[3]
-
Enzyme Source: Human DHCR24 is overexpressed in a suitable cell line (e.g., HepG2 cells) via adenoviral transfection. The enzyme is then immunoprecipitated from cell lysates using a specific anti-DHCR24 antibody.
-
In Vitro Cholesterol Synthesis System: The immunoprecipitated DHCR24 enzyme complex is incubated in a reaction mixture containing the substrate desmosterol, as well as co-factors such as EDTA, DTT, NAD, NADP, and FAD.
-
Inhibitor Treatment: Various concentrations of the test compound (e.g., Irbesartan) are added to the reaction mixture. A control group without the inhibitor is also included.
-
Reaction and Extraction: The reaction is allowed to proceed for a defined period at a controlled temperature. Subsequently, the lipids are extracted from the reaction mixture.
-
Quantification: The levels of desmosterol and the product, cholesterol, are quantified using High-Performance Liquid Chromatography (HPLC).
-
IC50 Calculation: The percentage of DHCR24 inhibition is calculated for each inhibitor concentration by comparing the amount of cholesterol produced in the presence of the inhibitor to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study of this compound in a Murine Peritonitis Model
This protocol is a generalized representation of the in vivo studies conducted with this compound.[1]
-
Animal Model: A murine model of peritonitis is induced, for example, by intraperitoneal injection of zymosan A.
-
Compound Administration: this compound is administered to the animals, typically via injection, at a specified dose and time course relative to the induction of peritonitis. A vehicle control group is also included.
-
Sample Collection: At various time points, peritoneal lavage fluid, blood (for plasma), and relevant tissues (e.g., liver) are collected.
-
Analysis of Inflammatory Markers: The peritoneal lavage fluid is analyzed for immune cell influx (e.g., neutrophils, macrophages) using flow cytometry. Cytokine and chemokine levels can also be measured.
-
Lipidomic Analysis: Plasma and tissue samples are subjected to lipidomic analysis to measure the levels of desmosterol, other sterols, and polyunsaturated fatty acids.
-
Gene Expression Analysis: Gene expression analysis of key enzymes and receptors involved in inflammation and lipid metabolism (e.g., LXRs, Alox-12/15) is performed on cells isolated from the peritoneal lavage or tissues.
-
Data Interpretation: The effects of this compound on inflammation resolution, immune cell phenotype, and lipid mediator biosynthesis are compared to the vehicle control group to assess its in vivo efficacy.
Conclusion
This compound stands out as a highly potent and selective inhibitor of DHCR24. Its ability to robustly increase desmosterol levels translates into significant in vivo efficacy in models of inflammation and metabolic liver disease, mediated through the LXRα signaling pathway. While other compounds, such as Irbesartan, have been identified as DHCR24 inhibitors, they exhibit lower potency compared to this compound. The available data suggests that this compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting DHCR24-mediated pathways. Further head-to-head comparative studies in standardized models are warranted to fully elucidate the relative efficacy of these compounds.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect [agris.fao.org]
- 5. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DHCR24 inhibitor SH42 increases desmosterol without preventing atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of SH-42: A Selective DHCR24 Inhibitor
For Immediate Release
[City, State] – [Date] – In the landscape of selective inhibitors targeting key enzymes in metabolic pathways, SH-42 has emerged as a potent and selective inhibitor of 24-dehydrocholesterol reductase (DHCR24), a critical enzyme in the terminal stages of cholesterol biosynthesis. This guide provides a comprehensive cross-reactivity and selectivity profile of this compound in comparison to other known DHCR24 inhibitors, Triparanol and Amiodarone. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative endeavors.
Executive Summary
This compound demonstrates high selectivity for its primary target, DHCR24, with an IC50 of 42 nM. This guide summarizes the available data on its off-target profile, directly comparing it with Triparanol and Amiodarone. While comprehensive head-to-head screening data is limited, this analysis collates findings from various studies to provide a comparative overview. The presented data underscores the importance of thorough cross-reactivity profiling in the early stages of drug discovery to ensure target specificity and minimize potential off-target effects.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and its comparators against their primary target and selected off-targets. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.
| Compound | Primary Target | IC50 (nM) | Off-Target | IC50 / % Inhibition | Reference |
| This compound | DHCR24 | 42 | Liver X Receptors (LXRs) | No direct interaction | [1] |
| Triparanol | DHCR24 | - | - | - | [2] |
| Amiodarone | DHCR24 (among others) | - | Multiple Ion Channels, CYP450 enzymes | See detailed profile below | [3][4][5] |
Detailed Off-Target Profile of Amiodarone
Amiodarone is known for its broad spectrum of activity and significant off-target effects. The following table provides a more detailed look at its inhibitory profile against various cytochrome P450 enzymes.
| CYP Isoform | Inhibition Type | Kᵢ (μM) |
| CYP2C9 | Weak | 45.1 - 271.6 |
| CYP2D6 | Weak | 45.1 - 271.6 |
| CYP3A4 | Weak | 45.1 - 271.6 |
| CYP1A1 | Mixed | 1.5 (desethylamiodarone) |
| CYP1A2 | Mixed | 18.8 (desethylamiodarone) |
| CYP2B6 | Noncompetitive | 5.4 (desethylamiodarone) |
| CYP2C19 | Mixed | 15.7 (desethylamiodarone) |
Data for desethylamiodarone, the major metabolite of amiodarone, is included as it contributes significantly to the drug's interaction profile.[5]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity and the methodologies used for its characterization, the following diagrams illustrate the DHCR24 signaling pathway and a general experimental workflow for cross-reactivity profiling.
Caption: The cholesterol biosynthesis pathway highlighting the final step catalyzed by DHCR24 and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the cross-reactivity profile of a small molecule inhibitor.
Experimental Protocols
In Vitro DHCR24 Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against DHCR24.
Materials:
-
Purified human DHCR24 enzyme
-
Desmosterol (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (this compound, Triparanol, Amiodarone) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of DHCR24 enzyme and a solution of desmosterol and NADPH in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound dilutions, followed by the DHCR24 enzyme solution. Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the desmosterol/NADPH solution to all wells.
-
Detection: Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to DHCR24 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
KinomeScan™ Profiling (General Protocol)
This method is used to assess the selectivity of a compound against a large panel of kinases.
Methodology:
-
An active site-directed competition binding assay is employed where the test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to the kinase active site.
-
The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.
-
The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. Lower binding indicates stronger interaction of the test compound with the kinase.
Conclusion
The available data suggests that this compound is a highly selective inhibitor of DHCR24 with minimal off-target effects on the assessed Liver X Receptors. In contrast, Amiodarone, another compound with reported DHCR24 inhibitory activity, exhibits a broad off-target profile, notably affecting various ion channels and CYP450 enzymes. While quantitative cross-reactivity data for Triparanol is scarce, its historical use was associated with significant adverse effects, suggesting potential off-target activities.
This comparative guide highlights the superior selectivity profile of this compound, making it a valuable tool for specifically investigating the biological roles of DHCR24. Further comprehensive screening of this compound against a wider range of targets is warranted to fully elucidate its selectivity and potential for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Amiodarone inhibits cardiac ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking SH-4-54: A Comparative Guide to STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical STAT3 inhibitor, SH-4-54, against other known inhibitors of the STAT3 signaling pathway: Stattic, Niclosamide, and Cryptotanshinone. The data presented is compiled from various studies to offer a comprehensive overview of their relative performance.
Introduction to STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that, when aberrantly activated, plays a significant role in the development and progression of numerous human cancers.[1] Its involvement in tumor cell proliferation, survival, invasion, and angiogenesis makes it a prime target for cancer therapy. This guide focuses on SH-4-54, a small molecule designed to block the SH2 domain of STAT3, thereby preventing its dimerization and downstream transcriptional activity.[1]
Comparative Performance of STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SH-4-54 and its competitors in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| SH-4-54 | Glioblastoma | 127EF | 0.066 | [2] |
| Glioblastoma | 30M | 0.1 | [2] | |
| Glioblastoma | 84EF | 0.102 | [2] | |
| Multiple Myeloma | HMCLs | < 10 | [3] | |
| Stattic | Breast Cancer | MDA-MB-231 | 5.5 | [4] |
| Prostate Cancer | PC3 | 1.7 | [4] | |
| Melanoma | B16F10 | 1.67 | [5] | |
| Colon Cancer | CT26 | 2.02 | [5] | |
| Niclosamide | Prostate Cancer | Du145 | 0.7 | [6] |
| Colon Cancer | SW620 | 2.9 | [7] | |
| Colon Cancer | HCT116 | 0.4 | [7] | |
| Colon Cancer | HT29 | 8.1 | [7] | |
| Adrenocortical Carcinoma | BD140A | 0.12 | [8] | |
| Adrenocortical Carcinoma | SW-13 | 0.15 | [8] | |
| Adrenocortical Carcinoma | NCI-H295R | 0.53 | [8] | |
| Cryptotanshinone | Colorectal Cancer | SW480, HCT116, LOVO | Not specified | [9] |
Signaling Pathway and Mechanism of Action
The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors. The diagram below illustrates the canonical pathway and the points of inhibition for the compared molecules.
Caption: The STAT3 signaling pathway and points of inhibition.
SH-4-54, like Stattic, is designed to directly target the SH2 domain of STAT3, which is crucial for its dimerization and subsequent nuclear translocation.[1] Niclosamide and Cryptotanshinone have been shown to inhibit the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation.[6][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of inhibitors on cancer cell lines.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., SH-4-54, Stattic) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
STAT3 Phosphorylation Assay (Western Blot)
This protocol is used to determine the effect of inhibitors on the phosphorylation of STAT3.
Workflow:
Caption: Workflow for Western blot analysis of p-STAT3.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin).[10]
Conclusion
SH-4-54 demonstrates potent inhibition of STAT3, particularly in glioblastoma and multiple myeloma cell lines, with IC50 values in the nanomolar to low micromolar range.[2][3] When compared to other well-known STAT3 inhibitors, its efficacy appears to be highly competitive. Stattic, Niclosamide, and Cryptotanshinone also exhibit significant anti-proliferative effects across a range of cancer cell types.[4][5][6][7][8][9] The choice of inhibitor will likely depend on the specific cancer type, the desired mechanism of action, and the therapeutic window. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel STAT3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Comparative Analysis of SH-42 and Competing DHCR24 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of SH-42 with other known inhibitor compounds targeting the enzyme 24-dehydrocholesterol reductase (DHCR24). The data presented is intended to offer an objective overview of their relative potency and mechanisms of action, supported by available experimental data.
Introduction to DHCR24 Inhibition
DHCR24 is the terminal enzyme in the Bloch pathway of cholesterol biosynthesis, catalyzing the conversion of desmosterol to cholesterol.[1][2] Inhibition of DHCR24 leads to the accumulation of desmosterol, a sterol that has been shown to be a potent endogenous agonist of the Liver X Receptor (LXR).[3] LXR activation plays a crucial role in the regulation of lipid metabolism and inflammation.[3] Consequently, DHCR24 inhibitors are being investigated for their therapeutic potential in a variety of conditions, including inflammatory diseases and metabolic disorders.[3]
Head-to-Head Inhibitor Comparison
This section provides a quantitative comparison of this compound and its competitor compounds based on their half-maximal inhibitory concentration (IC50) against DHCR24.
| Compound | IC50 (nM) | Target | Notes |
| This compound | 42[4] | DHCR24 | A potent and selective inhibitor.[4] |
| Irbesartan | 602[5][6] | DHCR24 | An angiotensin receptor blocker with off-target DHCR24 inhibitory activity.[5][7] |
| Triparanol | 14,000[8] | DHCR24 | One of the first synthetic cholesterol-lowering drugs, withdrawn from the market due to adverse effects.[5][8] |
| U18666A | - | DHCR24 | An experimental compound known to inhibit DHCR24 activity.[9] Specific IC50 values are not readily available in the searched literature. |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its competitors is the inhibition of DHCR24, leading to an accumulation of desmosterol.[10] This accumulated desmosterol then acts as a ligand for the Liver X Receptor alpha (LXRα), activating downstream signaling pathways.[10]
Cholesterol Biosynthesis Pathway
The following diagram illustrates the terminal steps of the cholesterol biosynthesis pathway, highlighting the role of DHCR24.
References
- 1. researchgate.net [researchgate.net]
- 2. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation | EMBO Molecular Medicine [link.springer.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of SH-42 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for SH-42, a potent and selective inhibitor of the enzyme Δ24-dehydrocholesterol reductase (DHCR24). The data presented here is compiled from peer-reviewed scientific literature to facilitate an objective evaluation of this compound's performance and reproducibility against other known DHCR24 inhibitors.
Executive Summary
This compound is a steroidal diester that has been demonstrated to be a highly potent and selective inhibitor of human DHCR24.[1] Its mechanism of action involves blocking the final step in the Bloch pathway of cholesterol biosynthesis, leading to the accumulation of the cholesterol precursor, desmosterol.[1][2] This accumulation of desmosterol has been shown to activate the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammatory responses.[3][4] Experimental data from multiple independent studies consistently demonstrate the ability of this compound to increase desmosterol levels both in vitro and in vivo, leading to anti-inflammatory and pro-resolving effects in various disease models. This guide compares the available data for this compound with other DHCR24 inhibitors, namely Triparanol and U18666A.
Data Presentation: Quantitative Comparison of DHCR24 Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Cell Line | Key Findings | Reference |
| This compound | DHCR24 | 4.2 | HL-60 | Highly potent and selective, non-toxic. | [5] |
| This compound | DHCR24 | 42 | Not specified | Potent and selective inhibitor. | [6] |
| Triparanol | DHCR24 | Not specified | Not specified | First synthetic cholesterol-lowering drug, withdrawn due to severe side effects. | [5][7] |
| U18666A | DHCR24, Oxidosqualene cyclase, NPC1 | Not specified for DHCR24 | CHO cells | Inhibits multiple targets in cholesterol pathway and transport. Ki for cholesterol esterification inhibition: 0.03 µM. | [8][9][10] |
| Irbesartan | DHCR24 | 602 | HepG2 | Identified as a potential DHCR24 inhibitor through virtual screening. | [5] |
Table 2: In Vivo Efficacy and Experimental Models
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| This compound | C57BL/6 Mice | 500 µ g/animal , daily for 5 days (injection) | Significant increase in plasma desmosterol levels; no acute hepatotoxicity. | [2] |
| This compound | Zymosan-induced peritonitis in mice | 0.5 mg/animal per day | Increased levels of pro-resolving lipid mediators (e.g., arachidonic acid, PGE2, docosahexaenoic acid). | [5] |
| This compound | Diet-induced hepatic steatosis in LXRα-positive mice | 0.5 mg/animal, three times per week | Decreased disease severity. | [5] |
| This compound | Diet-induced NAFLD in APOE*3-Leiden.CETP mice | Not specified | Markedly increased desmosterol in liver and plasma; reduced hepatic lipid content and steatosis score; decreased plasma fatty acids and cholesteryl esters. | [3][4] |
| Triparanol | Not specified | Not specified | Effective in reducing cholesterol but caused accumulation of desmosterol leading to side effects. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inhibition of Overall Cholesterol Biosynthesis in HL-60 Cells (for this compound)
This assay was used to determine the IC50 value of this compound. The protocol is based on the method described by Müller C, et al. in the European Journal of Medicinal Chemistry (2017).
-
Cell Culture: Human HL-60 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Preparation: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle (DMSO).
-
Radiolabeling: After a pre-incubation period, [¹⁴C]acetate is added to each well to a final concentration of 1 µCi/mL.
-
Incubation: The plates are incubated for 24 hours to allow for the incorporation of the radiolabel into newly synthesized sterols.
-
Lipid Extraction: After incubation, cells are harvested, and total lipids are extracted using a chloroform/methanol solvent system.
-
Analysis: The lipid extract is separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction.
-
Quantification: The amount of radioactivity in the cholesterol band is measured using a scintillation counter.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the [¹⁴C]acetate incorporation into cholesterol, compared to the vehicle control, is calculated as the IC50 value.
Zymosan-Induced Peritonitis in Mice (for this compound)
This model was utilized to assess the anti-inflammatory and pro-resolving effects of this compound, as detailed in Körner A, et al., PNAS (2019).
-
Animal Model: Male C57BL/6 mice (8-12 weeks old) are used.
-
Compound Administration: Mice are treated with this compound (0.5 mg/animal) or vehicle control via intraperitoneal injection daily for three consecutive days.
-
Induction of Peritonitis: On the fourth day, 1 hour after the final treatment, peritonitis is induced by intraperitoneal injection of zymosan A (1 mg/mL in saline).
-
Sample Collection: At various time points post-zymosan injection (e.g., 4, 12, 24 hours), mice are euthanized, and the peritoneal cavity is washed with PBS to collect peritoneal exudate.
-
Cell Analysis: The total number of leukocytes in the exudate is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on stained cytospin preparations.
-
Lipid Mediator Analysis: The supernatant from the peritoneal lavage fluid is collected for the analysis of lipid mediators. Prostaglandins, leukotrienes, and specialized pro-resolving mediators (SPMs) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The effects of this compound on leukocyte infiltration and the profile of inflammatory and pro-resolving lipid mediators are compared to the vehicle-treated group.
Mandatory Visualization
Signaling Pathway of DHCR24 Inhibition by this compound
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation | EMBO Molecular Medicine [link.springer.com]
- 4. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation | EMBO Molecular Medicine [link.springer.com]
- 5. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Triparanol - Wikipedia [en.wikipedia.org]
- 8. The Intracellular Cholesterol Transport Inhibitor U18666A Inhibits the Exosome-Dependent Release of Mature Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol synthesis inhibitor U18666A and the role of sterol metabolism and trafficking in numerous pathophysiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]
Independent Validation of AR-42's Therapeutic Potential in Neurofibromatosis Type 2
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of AR-42, a novel histone deacetylase (HDAC) inhibitor, with current treatment modalities for Neurofibromatosis Type 2 (NF2)-associated tumors, primarily vestibular schwannomas and meningiomas. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of AR-42's potential.
Overview of Therapeutic Agents
Neurofibromatosis Type 2 is a genetic disorder characterized by the development of multiple benign tumors of the nervous system. The standard of care has traditionally been limited to surgical resection and radiation therapy, both of which carry significant risks of morbidity, including hearing loss and neurological deficits. The quest for effective systemic therapies has led to the investigation of several targeted agents. This guide focuses on a comparative analysis of AR-42 against two other notable investigational therapies: bevacizumab and everolimus.
AR-42 is an orally bioavailable, pan-histone deacetylase inhibitor. Its primary mechanism of action involves the inhibition of HDACs, leading to the hyperacetylation of histones and other proteins. This, in turn, modulates gene expression and affects multiple signaling pathways crucial for tumor cell survival and proliferation. A key target of AR-42 in NF2-related tumors is the PI3K/Akt signaling pathway.[1][2]
Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A). By inhibiting VEGF-A, bevacizumab disrupts angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key downstream effector in the PI3K/Akt pathway. By blocking mTOR, everolimus interferes with cell growth, proliferation, and survival.
Preclinical Efficacy: A Comparative Summary
| Cell Line/Model | AR-42 (IC50/Effect) | Bevacizumab (Effect) | Everolimus (Effect) |
| Human Vestibular Schwannoma (VS) Cells (Primary Culture) | IC50: ~500 nM[1] | Data not available | Data not available |
| Nf2-deficient Mouse Schwannoma Cells | IC50: 250-350 nM[1] | Data not available | Delayed tumor growth in mouse models.[3] |
| Human Meningioma Cells (Primary Culture) | IC50: ~1.5 µM[1] | Data not available | Data not available |
| Benign Meningioma Cell Line (Ben-Men-1) | IC50: ~1.0 µM[1] | Data not available | Data not available |
| Schwannoma Xenografts (in vivo) | Significant tumor growth inhibition.[1] | Data not available | Data not available |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound. The lack of direct comparative studies necessitates caution when interpreting these individual results.
Clinical Trial Data: A Comparative Overview
Clinical trials have evaluated the safety and efficacy of AR-42, bevacizumab, and everolimus in patients with NF2. The following tables summarize the key findings from separate clinical studies. It is crucial to note that these trials were not head-to-head comparisons and variations in study design, patient populations, and outcome measures limit direct comparability.
AR-42: Phase 1 Clinical Trial Data[1][4]
| Parameter | Finding |
| Study Design | Open-label, single-center, dose-escalation study (NCT01129193). |
| Patient Population | 17 patients with advanced solid tumors, including 5 with NF2. |
| Safety and Tolerability | Generally well-tolerated. Dose-limiting toxicities included grade 3 thrombocytopenia and grade 4 psychosis. The most common adverse events were cytopenias, fatigue, and nausea. |
| Recommended Phase 2 Dose | 60 mg, three times weekly for three weeks of a 28-day cycle. |
| Efficacy (NF2 Cohort, n=5) | Best response was stable disease. Median progression-free survival (PFS) was 9.1 months. |
Bevacizumab: Clinical Trial Data[5][6]
| Parameter | Finding |
| Mechanism | VEGF-A inhibitor. |
| Efficacy | In a study of 17 NF2 patients, 40% experienced hearing improvement and 31% had vestibular schwannoma regression.[4] Another study reported tumor regression in 38% of patients.[5] |
| Adverse Events | Hypertension and fatigue were the most frequently reported adverse events.[4] |
Everolimus: Phase 2 Clinical Trial Data[3]
| Parameter | Finding |
| Mechanism | mTOR inhibitor. |
| Efficacy | A phase 2 trial in NF2 patients with growing vestibular schwannomas showed stable disease in 55.5% of patients, with no tumor shrinkage observed. |
| Clinical Benefit | A clinical benefit of 55% (all as stable disease) has been reported.[3] |
Mechanism of Action and Signaling Pathways
AR-42's therapeutic effect is rooted in its ability to inhibit histone deacetylases, leading to downstream effects on critical signaling pathways implicated in NF2 tumorigenesis.
AR-42 Signaling Pathway
Caption: AR-42 inhibits HDACs, leading to decreased Akt phosphorylation and altered gene expression, resulting in cell cycle arrest and apoptosis.
Experimental Protocols
To facilitate independent validation, detailed protocols for key in vitro assays are provided below.
MTS Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for determining cell viability using the MTS assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of AR-42 in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[6][7][8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Akt Phosphorylation
This technique is used to detect the levels of phosphorylated Akt (p-Akt), an indicator of Akt pathway activation.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with AR-42 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Akt).
Conclusion and Future Directions
The available preclinical and early clinical data suggest that AR-42 holds promise as a therapeutic agent for NF2-associated tumors. Its mechanism of action, targeting HDACs and the PI3K/Akt pathway, is well-supported by experimental evidence. While direct comparative data with other agents like bevacizumab and everolimus is lacking, the preliminary efficacy and safety profile of AR-42 warrants further investigation.
Future studies should focus on:
-
Direct Comparative Efficacy Studies: Head-to-head preclinical and clinical trials comparing AR-42 with other targeted therapies for NF2.
-
Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to AR-42 treatment.
-
Combination Therapies: Exploring the potential of combining AR-42 with other agents to enhance efficacy and overcome potential resistance mechanisms.
This guide provides a foundational overview for the independent assessment of AR-42. The provided data and protocols are intended to support further research and development efforts in the pursuit of effective treatments for Neurofibromatosis Type 2.
References
- 1. Early phase clinical studies of AR‐42, a histone deacetylase inhibitor, for neurofibromatosis type 2‐associated vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bevacizumab Treatment for Patients with NF2-Related Schwannomatosis: A Single Center Experience | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
SH-42 proper disposal procedures
An important clarification is needed regarding the substance you've referred to as "SH-42." Initial research has revealed that "this compound" is not a unique chemical identifier. Instead, it appears in the names of several different commercial and chemical products. To provide you with accurate and, most importantly, safe disposal procedures, it is essential to identify the exact substance you are working with.
The term "this compound" has been associated with a range of products, including:
-
Soft Care Plus Foam H42: A hand soap.
-
M90016 Silicone Rubber Sealant: A silicone-based sealant.
-
Chlorazol Black E: A laboratory dye.
-
SC-42 Water-Based Acrylic Sealer: An acrylic sealer.
-
GEO SH-40: A synthetic hydrocarbon oil mixture.
-
Alloy 42: A nickel-iron alloy.
The disposal procedures for these substances vary significantly. For example, the disposal of a hand soap is vastly different from that of a laboratory dye or a nickel-iron alloy.
To ensure the safety of your laboratory personnel and to maintain compliance with environmental regulations, please specify which of these substances—or another substance not listed here—you are referring to as "this compound."
Once you provide a more specific chemical name, IUPAC name, CAS number, or at least the type of substance, I can furnish you with the detailed and accurate disposal information you require, including quantitative data, experimental protocols, and procedural diagrams.
Essential Safety and Operational Protocols for Handling SH-42
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent research compound SH-42 (CAS Number: 2143952-36-5). The following procedures are designed to ensure the safe handling, use, and disposal of this substance, minimizing exposure and risk in a laboratory setting.
Compound Information:
This compound is an inhibitor of Δ24-dehydrocholesterol reductase and is supplied as a solid.[1][2] It is soluble in organic solvents such as chloroform.[2] Until comprehensive toxicological data is available, this compound should be treated as a hazardous substance.[2] Standard safe handling practices for highly potent compounds should be followed to mitigate potential health risks.[3][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Requirement | Specification |
| Respiratory | Full-face respirator with P100 (or equivalent) cartridges | Required when handling the solid compound outside of a certified containment system. |
| Hands | Double-gloving | Inner glove: Nitrile. Outer glove: Chemically resistant (e.g., thicker nitrile or neoprene). Change outer gloves frequently. |
| Eyes | Chemical splash goggles or full-face shield | Must be worn at all times in the laboratory where this compound is handled. |
| Body | Disposable, solid-front lab coat with tight-fitting cuffs | Should be worn over personal clothing. For larger quantities or risk of splash, a disposable chemical-resistant suit is recommended. |
| Feet | Closed-toe shoes | Leather or other chemically resistant material. Disposable shoe covers should be used in designated potent compound handling areas. |
Safe Handling and Operational Workflow
All handling of solid this compound must be performed within a certified containment system, such as a chemical fume hood, a ventilated balance enclosure, or a glove box, to minimize the risk of inhalation.[5][6] The following diagram outlines the standard workflow for handling this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in chloroform, a solvent in which it is known to be soluble.[2]
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface within a certified chemical fume hood by lining it with absorbent, plastic-backed paper.
-
Assemble all necessary equipment: analytical balance, weighing paper, spatula, volumetric flask, and appropriate solvent.
-
-
Weighing:
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully weigh the desired amount of solid this compound onto the weighing paper.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed this compound to a volumetric flask of the appropriate size.
-
Add a small amount of chloroform to the weighing paper to rinse any residual compound into the flask.
-
Add chloroform to the flask to approximately half of the final desired volume.
-
Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.
-
Once fully dissolved, add chloroform to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the stock solution to a properly labeled storage vial.
-
The label should include the compound name (this compound), concentration, solvent, date of preparation, and preparer's initials.
-
Store the solution at -20°C for optimal stability.[2]
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coat, shoe covers), weighing paper, and other solid materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
It is imperative to follow all institutional and regulatory guidelines for waste management to ensure safety and compliance.[4][5] Regular review of safety data sheets and relevant toxicological literature is essential for maintaining a safe laboratory environment when working with potent research compounds.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
